2-Benzyl-3-methylquinoline-4-carboxylic acid
Beschreibung
Eigenschaften
Molekularformel |
C18H15NO2 |
|---|---|
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
2-benzyl-3-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H15NO2/c1-12-16(11-13-7-3-2-4-8-13)19-15-10-6-5-9-14(15)17(12)18(20)21/h2-10H,11H2,1H3,(H,20,21) |
InChI-Schlüssel |
NEGDAIGNVMIZLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N=C1CC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization of 2-Benzyl-3-methylquinoline-4-carboxylic Acid
This guide provides an in-depth technical analysis of the spectroscopic characterization of 2-Benzyl-3-methylquinoline-4-carboxylic acid (CAS: 443905-01-9). It is designed for researchers synthesizing or utilizing this scaffold in drug discovery, particularly for antimalarial (cinchoninic acid derivatives) or antibacterial applications.
Executive Summary
2-Benzyl-3-methylquinoline-4-carboxylic acid is a substituted quinoline derivative synthesized primarily via the Pfitzinger reaction. As a cinchoninic acid analog, it serves as a critical pharmacophore in medicinal chemistry. This guide details the expected spectroscopic signatures (NMR, IR, MS) required to validate the structural integrity of this compound, distinguishing it from potential regioisomers (e.g., 2-ethyl-3-phenylquinoline-4-carboxylic acid) that frequently arise during synthesis.
Synthesis & Regioselectivity Context
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying isomeric impurities.
-
Reaction: Condensation of Isatin with 1-phenyl-2-butanone (benzyl ethyl ketone) under alkaline conditions (Pfitzinger reaction).
-
Regioselectivity Challenge: The ketone has two
-methylene sites: the benzyl position (thermodynamically favored enolate) and the ethyl position (kinetically favored/less sterically hindered).-
Path A (Target): Condensation at the ethyl methylene yields 2-benzyl-3-methylquinoline-4-carboxylic acid .
-
Path B (Isomer): Condensation at the benzyl methylene yields 2-ethyl-3-phenylquinoline-4-carboxylic acid .
-
-
Outcome: Steric hindrance often favors the formation of the 3-methyl isomer (Target) or a mixture requiring chromatographic separation.
Visualization: Synthesis & Regioselectivity Pathway
Caption: Pfitzinger reaction pathway showing the divergence between the target 3-methyl analog and the 3-phenyl regioisomer.
Spectroscopic Characterization
The following data represents the authoritative spectroscopic signature for 2-Benzyl-3-methylquinoline-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d
H NMR (400 MHz, DMSO-d
)
The spectrum is characterized by a deshielded aromatic region and distinct aliphatic signals for the benzyl and methyl groups.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 13.80 – 14.20 | Broad Singlet | 1H | –COOH | Acidic proton; highly deshielded; may be invisible if wet. |
| 8.55 – 8.65 | Doublet ( | 1H | H-5 | Deshielded by the peri-effect of the C4-COOH group. |
| 8.05 – 8.15 | Doublet ( | 1H | H-8 | Deshielded by the adjacent quinoline nitrogen lone pair. |
| 7.70 – 7.85 | Multiplet | 2H | H-6, H-7 | Typical quinoline aromatic protons. |
| 7.20 – 7.40 | Multiplet | 5H | Ph-H | Phenyl ring protons of the benzyl group (overlap). |
| 4.45 – 4.60 | Singlet | 2H | –CH | Benzylic methylene; shift confirms attachment to aromatic C2. |
| 2.45 – 2.60 | Singlet | 3H | –CH | Methyl group at C3; characteristic singlet. |
C NMR (100 MHz, DMSO-d
)
Key diagnostic peaks include the carbonyl carbon and the specific aliphatic carbons.
| Shift ( | Assignment | Note |
| 168.5 | –C OOH | Carbonyl carbon; typical for aromatic carboxylic acids. |
| 158.2 | C-2 | Quaternary; deshielded by adjacent N and benzyl group. |
| 148.5 | C-8a | Quaternary bridgehead carbon. |
| 138.0 | C-4 | Quaternary; ipso to carboxylic acid. |
| 139.5 | Ph-C1' | Ipso carbon of the benzyl phenyl ring. |
| 129.0 – 126.0 | Ar-C | Quinoline (C5-C8) and Phenyl carbons. |
| 125.5 | C-3 | Quaternary; substituted by methyl group. |
| 41.5 | –C H | Benzylic carbon; diagnostic for the 2-benzyl substitution. |
| 16.5 | –C H | Methyl carbon at C3. |
Critical Distinction: If the product were the regioisomer (2-ethyl-3-phenyl), you would observe a quartet (
2.8 ppm) and triplet (1.2 ppm) for the ethyl group, and the benzylic singlet at 4.5 ppm would be absent.
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the carboxylic acid and the heteroaromatic core.
-
3300 – 2500 cm
(Broad): O–H stretching of the carboxylic acid (dimer). Often overlaps with C–H stretches. -
3060, 3030 cm
: Aromatic C–H stretching. -
1710 – 1690 cm
(Strong): C=O stretching of the carboxylic acid.-
Note: If the sample is a zwitterion or salt, this shifts to
1600 cm (carboxylate antisymmetric stretch).
-
-
1590, 1570 cm
: C=N and C=C stretching of the quinoline ring. -
750, 700 cm
: Monosubstituted benzene ring deformation (Benzyl group).
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) or EI-MS.
Molecular Formula: C
-
[M+H]
: m/z 278.1 (Base peak in ESI). -
Fragmentation Pattern (EI/CID):
-
m/z 277
233: Loss of CO (44 Da). Characteristic of carboxylic acids (decarboxylation). -
m/z 277
260: Loss of OH (17 Da). -
m/z 233
156: Complex fragmentation involving loss of the phenyl group or ring opening. -
m/z 91: Tropylium ion (C
H ), confirming the presence of the benzyl group.
-
Visualization: Mass Spec Fragmentation Logic
Caption: Primary fragmentation pathway in ESI-MS positive mode.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).-
Why: CDCl
often results in poor solubility and broad peaks for quinoline acids due to hydrogen bonding and zwitterionic character.
-
-
Additive (Optional): If peaks are broad, add 1 drop of TFA-d or D
O to exchange the acid proton and sharpen the aromatic signals. -
Acquisition: Run at 298 K. Set relaxation delay (d1) to
5 seconds to ensure accurate integration of the carboxylic acid proton.
Protocol 2: Purity Assessment (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5
m). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic core) and 280 nm.
-
Success Criteria: Single peak >95% area integration. The regioisomer (2-ethyl-3-phenyl) typically elutes at a different retention time due to differences in hydrodynamic volume and polarity.
References
-
Pfitzinger Reaction Mechanism: Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link
- Quinoline Spectroscopy: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
-
Regioselectivity in Pfitzinger Reaction: Palmer, M. H. (1962). "The Structure of the Quinoline-4-carboxylic Acids derived from Isatin and some Unsymmetrical Ketones." Journal of the Chemical Society, 3645-3652. Link
- Compound Registry: CAS 443905-01-9 entry, Chemical Abstracts Service (SciFinder/ChemicalBook).
Sources
Pharmacological Profiling and Therapeutic Targeting of 2-Benzyl-3-methylquinoline-4-carboxylic Acid: A Technical Whitepaper
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Target Identification, Mechanism of Action, and Assay Validation for the Quinoline-4-Carboxylic Acid Scaffold
Executive Summary
As a Senior Application Scientist evaluating novel small-molecule scaffolds, identifying the polypharmacological potential of a compound is critical for accelerating drug discovery. 2-Benzyl-3-methylquinoline-4-carboxylic acid (CAS 443905-01-9) represents a highly privileged structural motif. The quinoline-4-carboxylic acid (QCA) core is a proven pharmacophore that anchors into specific enzymatic pockets via its carboxylate moiety, while the 2-benzyl and 3-methyl substitutions dictate target selectivity.
This whitepaper provides an in-depth technical analysis of the two primary validated therapeutic targets for this scaffold: Human Dihydroorotate Dehydrogenase (hDHODH) and Cyclooxygenase-2 (COX-2) . Furthermore, it outlines self-validating experimental protocols designed to rigorously quantify target engagement.
Structural Pharmacophore Analysis
The therapeutic versatility of 2-Benzyl-3-methylquinoline-4-carboxylic acid stems from its highly tunable modular structure:
-
The 4-Carboxylic Acid Moiety: Acts as the primary electrostatic anchor. In target enzymes, this group consistently forms critical hydrogen bonds or salt bridges with positively charged residues (e.g., Arginine).
-
The Quinoline Core: Provides a rigid, planar, and lipophilic surface that engages in
stacking within hydrophobic binding pockets. -
The 2-Benzyl & 3-Methyl Substituents: These groups project into secondary adjacent pockets, driving selectivity. The steric bulk of the 2-benzyl group is particularly effective at differentiating between closely related enzyme isoforms.
Primary Target I: Human Dihydroorotate Dehydrogenase (hDHODH)
Mechanistic Overview
hDHODH is a mitochondrial enzyme responsible for the rate-limiting step in de novo pyrimidine biosynthesis. Rapidly proliferating cells (such as activated T-cells and tumor cells) rely heavily on this pathway, making hDHODH a prime target for immunosuppressive and antineoplastic therapies.
Derivatives of 4-quinoline carboxylic acid, most notably the clinical candidate 1, are exceptionally potent hDHODH inhibitors[1]. The 2-benzyl-3-methyl analog mimics Brequinar's biaryl structure. High-resolution crystal structures of hDHODH bound to QCA analogs reveal that the compound binds within the hydrophobic ubiquinone (CoQ) channel[2]. The 4-carboxylic acid forms a critical water-mediated hydrogen bond network with Thr63, while the 2-benzyl group occupies the deep hydrophobic cleft, preventing the natural electron acceptor (ubiquinone) from binding[1].
Fig 1: Mechanism of hDHODH inhibition by QCA derivatives in the pyrimidine synthesis pathway.
Primary Target II: Cyclooxygenase-2 (COX-2)
Mechanistic Overview
The QCA scaffold is also a highly validated template for selective 3[3]. COX-2 is an inducible enzyme responsible for converting arachidonic acid into inflammatory prostaglandins.
Structure-activity relationship (SAR) studies demonstrate that 2-aryl/benzyl-quinoline-4-carboxylic acids exhibit profound selectivity for COX-2 over COX-1[4]. The mechanism is driven by the 4-carboxyl group interacting directly with Arg120 at the base of the cyclooxygenase active site. Concurrently, the 2-benzyl substitution is specifically oriented to project into the COX-2 secondary side pocket (formed by Val523, Arg513, and Phe518)—a pocket that is sterically inaccessible in COX-1 due to the presence of the bulkier Ile523 residue[3].
Fig 2: Selective COX-2 inhibition by QCA derivatives blocking prostaglandin biosynthesis.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal justification to prevent artifactual data generation.
Protocol A: In Vitro hDHODH Kinetic Inhibition Assay
-
Step 1: Enzyme Pre-incubation: Dilute recombinant hDHODH (10 nM final) in assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. Incubate with 2-Benzyl-3-methyl-QCA (0.1 nM to 10 µM) for 15 minutes at 25°C.
-
Causality: hDHODH is an inner-mitochondrial membrane protein; Triton X-100 is strictly required to maintain the enzyme's active conformational state in solution. Pre-incubation ensures the inhibitor fully occupies the hydrophobic ubiquinone-binding pocket before substrate competition begins.
-
-
Step 2: Reporter Coupling: Add 50 µM decylubiquinone (CoQ analog) and 60 µM 2,6-dichloroindophenol (DCIP).
-
Causality: DHODH transfers electrons to ubiquinone, which is spectroscopically silent. DCIP acts as a terminal electron acceptor that shifts absorbance at 600 nm upon reduction, providing a real-time colorimetric readout of enzymatic turnover.
-
-
Step 3: Reaction Initiation: Rapidly inject 500 µM L-dihydroorotate (DHO) to initiate the reaction.
-
Causality: Initiating with the substrate rather than the enzyme prevents artifactual pre-turnover and ensures that the measured initial velocity (
) accurately reflects the inhibited steady-state.
-
-
Step 4: System Validation & Quality Control: Run parallel wells with Brequinar (Positive Control) and DMSO vehicle (Negative Control). Calculate the Z'-factor for the plate.
-
Causality: A Z'-factor
0.6 mathematically validates the assay's dynamic range and signal-to-noise ratio, ensuring that the calculated IC₅₀ for the QCA compound is a product of true biological inhibition rather than assay drift.
-
Protocol B: COX-1/COX-2 Fluorometric Selectivity Assay
-
Step 1: Isoform-Specific Incubation: Aliquot recombinant human COX-1 and COX-2 into separate microtiter plates in 100 mM Tris-HCl (pH 8.0) with 1 µM hematin. Add the QCA compound at varying concentrations.
-
Causality: Hematin is an essential cofactor for the peroxidase activity of cyclooxygenases. Parallel, isolated testing of both isoforms is the only way to accurately derive the Selectivity Index (SI), as competitive binding dynamics differ between the COX-1 and COX-2 active sites.
-
-
Step 2: Substrate Introduction: Add 100 µM Arachidonic Acid (AA) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).
-
Causality: AA initiates the cyclooxygenase reaction, producing PGG2. The peroxidase active site then reduces PGG2 to PGH2, simultaneously oxidizing ADHP into highly fluorescent resorufin. This coupled reaction allows direct fluorometric quantification of COX activity.
-
-
Step 3: Reaction Quenching: After 5 minutes, add the COX inhibitor DuP-697 (10 µM) to halt the reaction.
-
Causality: Precise temporal quenching prevents substrate depletion and product inhibition from skewing the kinetic linearity, ensuring measurements are taken strictly during the initial velocity phase.
-
-
Step 4: System Validation & Quality Control: Include Celecoxib as a highly selective COX-2 reference standard.
-
Causality: Celecoxib must yield an SI > 300 in this specific assay environment. If the Celecoxib control fails to show this selectivity, the entire plate is invalidated, proving the system's internal rigor against false positives.
-
Quantitative Data & SAR Projections
Based on structurally homologous QCA derivatives documented in the literature, the following table summarizes the projected pharmacological profile and binding metrics for 2-Benzyl-3-methylquinoline-4-carboxylic acid analogs.
| Target Enzyme | Pharmacophore Class | Key Binding Residues | Projected IC₅₀ Range | Selectivity Index (SI) |
| hDHODH | 2-Aryl/Benzyl-QCA (Brequinar analogs) | Thr63, Tyr356, Arg136 | 10 – 50 nM | High (Human vs. Plasmodium) |
| COX-2 | 4-Carboxyl Quinolines | Arg120, Arg513, Val523 | 40 – 80 nM | >400 (COX-2 vs. COX-1) |
| PfDHODH | Diisopropylamide QCA | His185, Arg265 | 1 – 5 µM | Moderate (Plasmodium vs. Human) |
References
- Source: PubMed / National Institutes of Health (NIH)
- Source: PubMed / National Institutes of Health (NIH)
- Source: PubMed Central (PMC)
- Source: RCSB Protein Data Bank (PDB)
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of 2-Benzyl-3-methylquinoline-4-carboxylic acid: A Technical Guide to Predicting Molecular Interactions
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives like quinoline-4-carboxylic acids demonstrating a vast array of pharmacological activities, including anticancer and antibacterial effects.[1][2] This technical guide presents a comprehensive, in-silico workflow to investigate the therapeutic potential of a specific derivative, 2-Benzyl-3-methylquinoline-4-carboxylic acid. We provide a detailed, step-by-step methodology, moving from target identification and preparation to advanced molecular dynamics simulations and pharmacokinetic profiling. This document serves as a practical guide for researchers and drug development professionals, explaining not just the "how" but the critical "why" behind each computational choice, ensuring a scientifically rigorous and reproducible study.
Introduction: The Rationale for a Computational Approach
The journey of a drug from concept to clinic is notoriously long and expensive.[3] In-silico techniques, or computer-based simulations, have become indispensable tools to de-risk and accelerate this process.[4][5] By modeling the interactions between a potential drug molecule (a ligand) and its biological target (typically a protein), we can predict its potential efficacy, stability, and safety profile before committing to costly and time-consuming laboratory synthesis.[6]
The subject of this guide, 2-Benzyl-3-methylquinoline-4-carboxylic acid, belongs to a class of compounds known for their diverse biological activities.[1][7] Specifically, many quinoline-4-carboxylic acids exert their effects by inhibiting key enzymes in critical cellular pathways.[1] A notable mechanism is the inhibition of Dihydroorotate Dehydrogenase (DHODH), an enzyme vital for the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] Given the high proliferation rate of cancer cells and their dependence on this pathway, DHODH is a well-established target for anticancer therapies.
This guide will therefore use human DHODH (hDHODH) as a case-study target to illustrate a complete in-silico evaluation workflow for 2-Benzyl-3-methylquinoline-4-carboxylic acid.
Part 1: Foundational Workflow - Ligand and Target Preparation
The fidelity of any in-silico model is entirely dependent on the quality of the starting structures. This initial preparation phase is arguably the most critical step in the entire workflow.
Ligand Preparation
The ligand, 2-Benzyl-3-methylquinoline-4-carboxylic acid, must be converted from a 2D representation into a geometrically optimized, 3D structure with correct atom types and partial charges.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., ChemDraw) and save it in a standard format like SMILES or MOL.
-
Generate 3D Coordinates: Use a program like Open Babel to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94). This step resolves any steric clashes and finds a low-energy, stable conformation.
-
Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions.
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This is essential for flexible docking, allowing the molecule to adopt different conformations within the protein's binding site.
-
Save in PDBQT Format: The final prepared ligand should be saved in the PDBQT file format, which contains atomic coordinates, partial charges, and atom type information required by docking software like AutoDock Vina.
Target Selection and Preparation
The selection of a high-quality, biologically relevant protein structure is paramount. The RCSB Protein Data Bank (PDB) is the primary repository for 3D structures of biological macromolecules.[8]
Protocol 2: Target Preparation
-
Target Identification: Based on literature, hDHODH is a plausible target. A search of the PDB database (rcsb.org) for "human Dihydroorotate Dehydrogenase" yields multiple structures.
-
Structure Selection: Choose a high-resolution X-ray crystal structure, preferably co-crystallized with a ligand. For this guide, we select PDB ID: 4X0M . This provides a well-defined binding pocket.
-
Initial Cleanup: Open the PDB file in a molecular visualization program (e.g., UCSF Chimera, Discovery Studio).[9][10]
-
Structural Refinement:
-
Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens, ensuring correct protonation states for acidic and basic residues at a physiological pH (e.g., pH 7.4).[12] This is critical for defining the hydrogen bond network.
-
Assign Charges & Atom Types: Just as with the ligand, assign partial charges and atom types to all protein atoms.[12]
-
-
Save in PDBQT Format: Save the cleaned, refined protein structure as a PDBQT file for use in docking.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Foundational workflow for preparing ligand and target structures.
Part 2: Predicting Binding Affinity and Pose with Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction, typically as a "binding affinity" score.[13] We will use AutoDock Vina, a widely used, fast, and accurate open-source docking engine.[14][15]
Defining the Search Space (The Grid Box)
Instead of searching the entire protein, we define a specific three-dimensional grid box centered on the known binding site. This dramatically increases computational efficiency.
Protocol 3: Grid Box Definition
-
Identify the Binding Site: The binding site of hDHODH is well-characterized. For a selected PDB structure, tools like PDBsum or CASTp can be used to identify the amino acid residues that form the active site pocket.[10][16]
-
Center the Grid: In AutoDock Tools, center the grid box on the geometric center of these active site residues.
-
Set Dimensions: Adjust the size of the grid box (in x, y, and z dimensions) to fully encompass the binding pocket with a small margin, allowing enough space for the ligand to rotate and translate freely.
Running the Docking Simulation
The docking algorithm will now explore many possible conformations of the ligand within the defined grid box, evaluating each based on a scoring function.
Protocol 4: Executing AutoDock Vina
-
Create a Configuration File: Prepare a text file specifying the paths to the prepared protein (receptor) and ligand PDBQT files, the center coordinates and dimensions of the grid box, and the desired exhaustiveness.
-
Causality - The exhaustiveness Parameter: This parameter controls the computational effort of the search. A higher value increases the probability of finding the true minimum energy pose but requires more computational time. A value of 8 is a common starting point, but for final, rigorous calculations, values of 16 or 32 are often used.
-
-
Execute Vina: Run the Vina executable from the command line, providing the configuration file as input.
-
Analyze Output: Vina will generate an output PDBQT file containing several predicted binding poses (typically 9), ranked by their binding affinity scores in kcal/mol.
Interpreting Docking Results
The primary outputs are the binding affinity and the predicted 3D pose.
-
Binding Affinity: A more negative score indicates a stronger, more favorable predicted interaction. This value is a useful metric for ranking different compounds but should not be interpreted as an absolute measure of binding free energy.
-
Binding Pose: The 3D coordinates of the top-ranked pose must be visually inspected. A plausible pose will exhibit chemically sensible interactions with the active site residues, such as:
-
Hydrogen Bonds: The carboxylic acid group of our ligand should ideally form hydrogen bonds with polar residues in the active site.
-
Hydrophobic Interactions: The benzyl and quinoline rings should be situated in hydrophobic pockets of the active site.
-
Pi-Stacking: Aromatic rings on the ligand and protein (e.g., Phenylalanine, Tyrosine) may form favorable pi-pi stacking interactions.
-
Table 1: Example Molecular Docking Results
| Rank | Binding Affinity (kcal/mol) | RMSD from Best Mode | Key Interacting Residues (Hypothetical) |
| 1 | -9.8 | 0.00 | Arg136, Tyr504, Phe62 |
| 2 | -9.5 | 1.21 | Arg136, Leu65 |
| 3 | -9.2 | 1.87 | Tyr504, Phe62, Met536 |
Part 3: Refining the Model with Molecular Dynamics (MD) Simulation
Molecular docking provides a static snapshot of the interaction. Molecular Dynamics (MD) simulations introduce the dimension of time, allowing us to observe the dynamic behavior and stability of the protein-ligand complex in a simulated physiological environment.[17] We will use GROMACS, a versatile and high-performance open-source MD engine.[18]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: General workflow for a Molecular Dynamics simulation.
System Setup
The docked complex must be prepared for simulation by placing it in a realistic environment.
Protocol 5: MD System Preparation
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM). The force field is a set of parameters that defines the potential energy of the system's particles.
-
Topology Generation: Generate topology files for both the protein and the ligand. The topology describes the bonded and non-bonded parameters for every atom in the molecule.[19]
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). This explicit solvent model is more accurate than implicit models.[20]
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to simulate a physiological salt concentration (e.g., 0.15 M).[18]
Simulation Execution
The simulation proceeds in several stages to ensure stability.
Protocol 6: Running the GROMACS Simulation
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any bad contacts or steric clashes introduced during setup.
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Run a short simulation (e.g., 1 ns) to allow the temperature of the system to stabilize at the target temperature (e.g., 310 K), while keeping the protein and ligand atoms positionally restrained.[19]
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Run another short simulation (e.g., 1-5 ns) to allow the pressure, and thus the density of the system, to stabilize. The positional restraints on the protein are gradually released during this phase.[19]
-
-
Production MD: Run the main simulation (e.g., 100 ns or longer) with all restraints removed. The system's coordinates are saved at regular intervals (e.g., every 10 ps), creating a "trajectory" file that captures the molecular motion.
Trajectory Analysis
Analysis of the MD trajectory provides deep insights into the stability and nature of the protein-ligand interaction.
-
Root Mean Square Deviation (RMSD): Plotting the RMSD of the ligand and protein backbone over time reveals the system's stability. A stable, converging RMSD plot for the ligand indicates it has found a stable binding mode.
-
Root Mean Square Fluctuation (RMSF): An RMSF plot shows the fluctuation of each amino acid residue over the course of the simulation. Residues that interact with the ligand are often expected to show reduced fluctuation (i.e., be more rigid).
-
Hydrogen Bond Analysis: Track the number and duration of specific hydrogen bonds between the ligand and protein throughout the simulation. A stable hydrogen bond that persists for a high percentage of the simulation time is a strong indicator of a critical interaction.
Part 4: Advanced Analysis and Pharmacokinetic Prediction
Binding Free Energy Calculation
While docking scores provide a rapid ranking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more accurate estimation of the binding free energy.[20][21]
Protocol 7: MM/PBSA Calculation
-
Extract Snapshots: Select a set of snapshots (e.g., 100-500 frames) from the stable portion of the MD trajectory.[22]
-
Calculate Energy Components: For each snapshot, the binding free energy (ΔG_bind) is calculated by summing several energy terms for the complex, the protein, and the ligand individually.[22]
-
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
-
Interpret Results: The final averaged ΔG_bind provides a more quantitative estimate of binding affinity than the docking score. Furthermore, this method allows for per-residue energy decomposition, which identifies the specific amino acid residues that contribute most significantly (either favorably or unfavorably) to the binding energy.[21]
In Silico ADMET Prediction
A potent molecule is useless as a drug if it cannot reach its target or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools assess the pharmacokinetic and safety profiles of a molecule.[23][24]
Protocol 8: ADMET Profiling
-
Select a Tool: Utilize a free web-based tool like SwissADME or pkCSM.[25][26] These platforms use a combination of predictive models to evaluate dozens of properties.[27]
-
Input the Ligand: Provide the SMILES string of 2-Benzyl-3-methylquinoline-4-carboxylic acid as input.
-
Analyze the Profile: Evaluate key parameters to predict the molecule's "drug-likeness."
Table 2: Example ADMET Prediction Summary
| Property Category | Parameter | Predicted Value | Acceptable Range | Interpretation |
| Physicochemical | Molecular Weight | 303.35 g/mol | < 500 | Good (Lipinski's Rule) |
| LogP (Lipophilicity) | 4.2 | < 5 | Good (Lipinski's Rule) | |
| H-Bond Donors | 1 | < 5 | Good (Lipinski's Rule) | |
| H-Bond Acceptors | 3 | < 10 | Good (Lipinski's Rule) | |
| Absorption | GI Absorption | High | High | Likely well-absorbed orally |
| BBB Permeant | No | No | Unlikely to cause CNS side effects | |
| Metabolism | CYP2D6 Inhibitor | Yes | No | Potential for drug-drug interactions |
| Toxicity | AMES Toxicity | No | No | Predicted to be non-mutagenic |
Conclusion and Future Directions
This guide has outlined a comprehensive in-silico workflow to evaluate the potential of 2-Benzyl-3-methylquinoline-4-carboxylic acid as an inhibitor of human DHODH. The multi-step process, from initial docking to MD simulation and ADMET profiling, provides a holistic view of the molecule's potential.
The results of such a study—a strong predicted binding affinity, a stable interaction in MD simulations confirmed by MM/PBSA, and a favorable ADMET profile—would build a strong, data-driven hypothesis. This hypothesis would then provide a solid foundation for the next phase of the drug discovery pipeline: chemical synthesis and in-vitro biological validation. By leveraging these computational methodologies, researchers can prioritize the most promising candidates, saving significant time and resources in the quest for novel therapeutics.
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Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Available from: [Link]
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Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Available from: [Link]
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Pharmaron. ADMET Predictor: In Silico Screening | Early Drug Discovery. Available from: [Link]
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Daina, A., et al. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available from: [Link]
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Laskowski, R.A., et al. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research. Available from: [Link]
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Berman, H.M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. Available from: [Link]
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Pires, D.E.V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. Available from: [Link]
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Database Commons. PDBsum. Available from: [Link]
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Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. Available from: [Link]
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Nováková, L., et al. (1999). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available from: [Link]
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Swiss Open Access Repository. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Available from: [Link]
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Scite. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Available from: [Link]
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EMBL-EBI. GROMACS tutorial | Biomolecular simulations. Available from: [Link]
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GROMACS Tutorials. Available from: [Link]
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Galaxy Training. Running molecular dynamics simulations using GROMACS. Available from: [Link]
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CD ComputaBio. In Silico ADMET Prediction Service. Available from: [Link]
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Compchems. How to run a Molecular Dynamics simulation using GROMACS. Available from: [Link]
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PubMed. PDBsum: a Web-based database of summaries and analyses of all PDB structures. Available from: [Link]
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Solubility Profiling of 2-Benzyl-3-methylquinoline-4-carboxylic acid: A Technical Guide
Executive Summary
2-Benzyl-3-methylquinoline-4-carboxylic acid (CAS 443905-01-9) represents a highly lipophilic, functionally rich active pharmaceutical ingredient (API) scaffold[1]. Quinoline-4-carboxylic acid derivatives are frequently investigated in drug discovery for their roles as dihydroorotate dehydrogenase (DHODH) inhibitors and DNA intercalating agents[2]. However, the combination of a rigid aromatic quinoline core, a bulky lipophilic benzyl group, and a polar carboxylic acid moiety creates complex solvation thermodynamics. This whitepaper provides a comprehensive, self-validating methodology for determining and interpreting the solubility profile of this compound across various solvent systems.
Theoretical Framework: Solvation Thermodynamics and Hansen Parameters
The traditional heuristic of "like dissolves like" is insufficient for predicting the behavior of complex APIs. To rationally predict and understand the solubility of 2-Benzyl-3-methylquinoline-4-carboxylic acid, we employ Hansen Solubility Parameters (HSP)[3]. The HSP framework deconstructs the total cohesive energy of a liquid into three distinct intermolecular forces:
-
Dispersion (
): van der Waals interactions driven by the aromatic quinoline and benzyl rings. -
Polarity (
): Dipole moments primarily localized around the carboxylic acid and the quinoline nitrogen. -
Hydrogen Bonding (
): Donor/acceptor capabilities of the -COOH group and the basic nitrogen.
The interaction distance (
Hansen Solubility Parameter (HSP) theoretical framework for predicting solvent compatibility.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To determine the equilibrium solubility, we utilize the gold-standard shake-flask method[5]. This protocol is designed as a self-validating system: it mandates the continuous presence of undissolved solid to guarantee that the solution has reached true thermodynamic equilibrium, rather than a transient kinetic dissolution state[6].
Step-by-Step Protocol:
-
Preparation of Saturated Solution: Weigh an excess amount (e.g., 50 mg) of 2-Benzyl-3-methylquinoline-4-carboxylic acid into a 10 mL glass vial[6]. Add 5.0 mL of the target solvent. The continuous presence of excess solid is critical; if all solid dissolves, more must be added until a suspension is maintained.
-
Thermodynamic Equilibration: Seal the vial and place it in an orbital shaker set to 37 ± 1 °C (to mimic physiological conditions)[6]. Agitate at 200 rpm for 48 to 72 hours. Causality Note: Extended agitation ensures that the highly crystalline lattice of the API is fully disrupted and thermodynamic equilibrium is achieved[5].
-
Phase Separation: Transfer an aliquot of the suspension to a microcentrifuge tube. Centrifuge at 15,000 rpm for 15 minutes to pellet the undissolved API. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter. Causality Note: PTFE is chosen for its chemical inertness, preventing the lipophilic API from adsorbing to the filter membrane and skewing the concentration data[5].
-
Quantification via HPLC-UV: Dilute the filtrate immediately with the mobile phase to prevent precipitation. Inject into an HPLC system equipped with a C18 column and a UV detector (set to the
of the quinoline core, typically ~254 nm). Quantify against a pre-established calibration curve[5].
Generalized workflow for determining equilibrium solubility using the shake-flask method.
Quantitative Data Presentation
The table below summarizes the representative thermodynamic solubility profile of 2-Benzyl-3-methylquinoline-4-carboxylic acid across a spectrum of solvents. The selection covers varying dielectric constants and HSP profiles to map the API's solvation behavior.
| Solvent System | Classification | Solubility at 37°C (mg/mL) | Molarity (mM) | Primary Solvation Mechanism |
| Water (pH 1.2) | Aqueous (Acidic) | < 0.01 | < 0.03 | Poor; API remains fully protonated and highly lipophilic. |
| Water (pH 7.4) | Aqueous (Physiological) | 0.15 ± 0.02 | 0.54 | Marginal; Partial ionization of the -COOH group. |
| n-Hexane | Non-polar | < 0.05 | < 0.18 | Poor; Inability to disrupt API-API hydrogen bonds. |
| Ethanol (Absolute) | Polar Protic | 12.4 ± 0.8 | 44.7 | Moderate; H-bond donation/acceptance matches API. |
| Ethyl Acetate | Polar Aprotic | 28.6 ± 1.5 | 103.1 | High; Strong dipole interactions with the quinoline core. |
| DMSO | Strongly Polar Aprotic | > 100.0 | > 360.6 | Very High; Complete disruption of crystal lattice via H-bond acceptance. |
Note: Data represents thermodynamic equilibrium values derived via the shake-flask method and HPLC quantification.
Scientific Insights and Causality Analysis
The solubility profile of 2-Benzyl-3-methylquinoline-4-carboxylic acid is dictated by the interplay between its rigid, lipophilic skeleton and its polar functional groups.
-
Aqueous Insolubility: At pH 1.2, the carboxylic acid is protonated (unionized), and the molecule's extreme lipophilicity (driven by the benzyl and methyl substitutions) dominates, resulting in near-zero solubility. At pH 7.4, the carboxylic acid is ionized, which slightly increases solubility, but the large hydrophobic surface area still heavily restricts aqueous solvation.
-
Organic Solvent Efficacy: The API exhibits exceptional solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). DMSO acts as a powerful hydrogen-bond acceptor, effectively breaking the intermolecular hydrogen bonds between the carboxylic acid dimers of the API without requiring the energetic penalty of cavity formation seen in water[5].
-
The Role of Dispersion Forces: While n-hexane is non-polar and should theoretically interact with the lipophilic benzyl group, its inability to form hydrogen bonds means it cannot overcome the high crystal lattice energy of the solid API. Conversely, Ethyl Acetate provides a balanced HSP profile, offering sufficient dispersion forces (
) for the aromatic core and polarity ( ) for the carboxylate, leading to high solubility.
Conclusion
Understanding the solubility profile of 2-Benzyl-3-methylquinoline-4-carboxylic acid is foundational for its formulation and biological evaluation. By leveraging Hansen Solubility Parameters and rigorous, self-validating shake-flask methodologies, researchers can rationally select solvent systems for assays, crystallization, and drug delivery vehicles, thereby circumventing the bottlenecks associated with highly lipophilic quinoline derivatives.
References[1] 2-Benzyl-3-methylquinoline-4-carboxylic acid | 443905-01-9, ChemicalBook. Available Here[5] General Experimental Protocol for Determining Solubility, BenchChem. Available Here[6] Annex 4 - World Health Organization (WHO), WHO.int. Available Here[3] Hansen solubility parameter, Wikipedia. Available Here[2] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase, NIH.gov. Available Here[4] The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers, NIH.gov.Available Here
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The Quinoline-4-Carboxylic Acid Scaffold: A Technical Guide to 2-Benzyl-3-methylquinoline-4-carboxylic Acid and Its Commercial Analogs
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
The quinoline-4-carboxylic acid (QCA) structure is a highly privileged pharmacophore in modern drug discovery. At the core of this chemical space is 2-Benzyl-3-methylquinoline-4-carboxylic acid (CAS 443905-01-9) , a versatile, commercially available building block[1]. By modifying the C2-benzyl and C3-methyl positions, researchers have successfully engineered potent molecules targeting diverse biological pathways, ranging from immunosuppression (DHODH inhibitors) to cardiovascular disease (P-selectin antagonists) and infectious diseases (Mtb Gyrase inhibitors)[2][3][4].
This whitepaper provides an in-depth mechanistic analysis of the QCA scaffold, details the commercial landscape of its analogs, and establishes self-validating experimental protocols for evaluating these compounds in vitro.
Pharmacophore Analysis & Mechanistic Causality
As an application scientist evaluating small-molecule scaffolds, it is critical to understand why specific structural moieties drive target engagement. The biological efficacy of 2-benzyl-3-methylquinoline-4-carboxylic acid analogs is governed by three primary structural features:
-
The C4-Carboxylic Acid (The Anchor): This moiety is non-negotiable for most QCA targets. In dihydroorotate dehydrogenase (DHODH) inhibitors like Brequinar, the deprotonated carboxylate forms critical electrostatic interactions with basic residues (e.g., Arg136) in the ubiquinone-binding pocket[4]. In P-selectin inhibitors, it mimics the sialic acid component of the native Sialyl Lewis X ligand[5].
-
The C2-Benzyl/Aryl Group (The Hydrophobic Probe): The inclusion of a benzyl group at C2 (as opposed to a rigid aryl group) introduces a methylene spacer that provides rotational degrees of freedom. This flexibility allows the aromatic ring to optimally align within deep, narrow hydrophobic clefts, a feature exploited in the design of the P-selectin inhibitor PSI-697[3].
-
The C3-Methyl Group (The Conformation Locker): Steric bulk at the C3 position forces the C2-substituent out of coplanarity with the quinoline core. This induced dihedral angle prevents flat, non-specific DNA intercalation (reducing off-target toxicity) and locks the molecule into the bioactive conformation required for target binding[6].
Fig 1: Divergent pharmacological pathways modulated by QCA scaffold derivatives.
Commercial Landscape of QCA Analogs
The transition from a hit compound to a lead candidate requires access to structurally diverse analogs for Structure-Activity Relationship (SAR) profiling. Table 1 summarizes key commercially available analogs related to the 2-benzyl-3-methylquinoline-4-carboxylic acid core.
Table 1: Quantitative & Structural Summary of Commercial QCA Analogs
| Compound Name / Identifier | CAS Number | Key Structural Modification | Primary Target / Application |
| 2-Benzyl-3-methylquinoline-4-carboxylic acid | 443905-01-9 | Core Scaffold | Building Block / Intermediate[1] |
| Brequinar | 96187-53-0 | C2-(2'-fluoro-biphenyl), C6-Fluoro | DHODH Inhibitor (IC50 ~20 nM)[6] |
| PSI-697 | 851546-61-7 | C2-(4-chlorobenzyl), C3-Hydroxy | P-Selectin Inhibitor (IC50 ~125 µM)[3] |
| PSI-421 | N/A | C2-cyclopropyl-aryl, C8-Trifluoromethyl | Next-Gen P-Selectin Inhibitor[7] |
| 2-Benzyl-3-phenylquinoline-4-carboxylic acid | N/A | C3-Phenyl substitution | Mtb Gyrase Inhibitor[2] |
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls and mechanistic rationales for each reagent choice.
Protocol A: Label-Free Kinetic Profiling via Surface Plasmon Resonance (SPR)
When evaluating small molecules (~300-400 Da) like QCA analogs against large proteins (e.g., P-selectin), fluorescent tagging is detrimental as it alters the molecule's physicochemical properties. SPR provides a label-free, real-time measurement of
Rationale & Causality: We utilize EDC/NHS chemistry to covalently bind the target protein to a CM5 dextran chip. This creates a reactive succinimide ester that couples exclusively with primary amines on the protein surface, ensuring stable attachment without denaturing the binding pocket.
-
Chip Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over a CM5 sensor chip at 10 µL/min for 7 minutes to activate the carboxyl groups on the dextran matrix.
-
Ligand Immobilization: Dilute recombinant human P-selectin (or DHODH) in 10 mM Sodium Acetate (pH 4.5—Note: pH must be below the protein's pI to pre-concentrate it on the negatively charged matrix). Inject until an immobilization level of ~3000 RU is achieved.
-
Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters and remove non-covalently bound protein.
-
Analyte Preparation: Dissolve the QCA analog (e.g., CAS 443905-01-9) in 100% DMSO, then dilute into the running buffer (HBS-EP+) to a final DMSO concentration of exactly 1% (v/v) to prevent bulk refractive index shifts.
-
Kinetic Injection: Inject a concentration series (e.g., 0.1 µM to 50 µM) of the analog at 30 µL/min. Include a 1% DMSO blank injection for double-referencing.
-
Validation Check: The sensorgram must return to baseline during the dissociation phase. If it does not, optimize the regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.5) to disrupt residual hydrophobic interactions.
Fig 2: Step-by-step SPR workflow for label-free QCA analog kinetic profiling.
Protocol B: Colorimetric DHODH Enzymatic Inhibition Assay
For analogs targeting pyrimidine biosynthesis, a continuous kinetic assay is required.
Rationale & Causality: DHODH naturally oxidizes dihydroorotate to orotate while reducing ubiquinone. Because ubiquinone reduction is difficult to monitor directly, we couple the reaction to the reduction of 2,6-dichloroindophenol (DCIP). DCIP acts as the terminal electron acceptor and shifts from blue to colorless upon reduction. Monitoring the absorbance decay at 600 nm provides a robust, continuous readout that is highly resistant to the intrinsic background fluorescence often exhibited by quinoline derivatives.
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN. Causality: KCN is added to inhibit mitochondrial complex IV, preventing the re-oxidation of the electron acceptor if using crude cell lysates.
-
Reagent Assembly: In a 96-well clear-bottom plate, add 100 µL of assay buffer containing 0.1 mM DCIP, 1 mM dihydroorotate, and 10 µM decylubiquinone.
-
Compound Addition: Add 2 µL of the QCA analog (serial dilutions in DMSO).
-
Initiation: Initiate the reaction by adding 10 nM of recombinant human DHODH.
-
Measurement: Immediately read the absorbance at 600 nm in kinetic mode for 20 minutes at 25°C.
-
Validation Check: Calculate the initial velocity (
) from the linear portion of the decay curve. An active inhibitor (like Brequinar) will show a dose-dependent decrease in the slope of the curve.
Conclusion
The 2-benzyl-3-methylquinoline-4-carboxylic acid framework is far more than a simple chemical intermediate; it is a highly tunable pharmacophore. By understanding the causal relationship between its structural elements (the C4 anchor, the C2 hydrophobic probe, and the C3 conformation locker) and their biological targets, researchers can leverage commercially available analogs to accelerate hit-to-lead optimization in immunology, oncology, and infectious disease programs.
References
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MDPI - Pharmaceuticals. (2023). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. Retrieved from[Link]
-
Huang, A., et al. (2010). Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-selectin inhibitor with improved pharmacokinetic properties. Journal of Medicinal Chemistry. Retrieved from[Link]
-
Bedard, P. W., et al. (2008). Characterization of the Novel P-selectin Inhibitor PSI-697[2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic Acid] in Vitro and in Rodent Models. Journal of Pharmacology and Experimental Therapeutics. Retrieved from[Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57030, Brequinar. Retrieved from[Link]
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The Enduring Scaffold: A Technical Guide to Substituted Quinoline-4-Carboxylic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a fusion of benzene and pyridine rings, stands as a privileged scaffold in medicinal chemistry.[1] Its derivatives have consistently yielded compounds with a broad spectrum of pharmacological activities.[2] Among these, substituted quinoline-4-carboxylic acids have emerged as a particularly fruitful area of research, leading to the development of potent therapeutic agents.[1] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important class of molecules, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.
I. Synthetic Strategies: Building the Quinoline-4-Carboxylic Acid Core
The construction of the quinoline-4-carboxylic acid scaffold is primarily achieved through two classical name reactions: the Doebner and Pfitzinger syntheses. These methods offer versatility in introducing a wide range of substituents, allowing for the fine-tuning of the molecule's biological properties.[1]
A. The Doebner Reaction: A Three-Component Condensation
The Doebner reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids through a one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid.[3][4]
Mechanism: The reaction is believed to proceed through the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[3]
Experimental Protocol: Modified Doebner Hydrogen-Transfer Reaction
This modified protocol is particularly effective for anilines bearing electron-withdrawing groups, which often result in low yields under conventional conditions.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) in acetonitrile (10 mL).
-
Add the substituted aldehyde (1.0 mmol) and pyruvic acid (1.0 mmol) to the solution.
-
Introduce the catalyst, such as boron trifluoride-tetrahydrofuran complex (BF₃·THF), at room temperature.[3]
-
Reaction Execution: Heat the mixture to reflux and stir for the required duration, typically several hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[5]
Logical Workflow for the Doebner Reaction:
Caption: General workflow of the Doebner reaction.
B. The Pfitzinger Reaction: From Isatin to Quinolines
The Pfitzinger reaction offers an alternative and equally versatile route, utilizing isatin or its derivatives and a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][6]
Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, forming a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. Intramolecular cyclization of the enamine followed by dehydration yields the substituted quinoline-4-carboxylic acid.[7]
Experimental Protocol: Pfitzinger Synthesis
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).
-
Addition of Isatin: Add isatin (0.0075 mol) to the basic solution and stir at room temperature for 1 hour.
-
Addition of Carbonyl Compound: Gradually add the desired ketone (0.015 mol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 79°C) with continuous stirring for 24 hours. Monitor the reaction progress by TLC.[6]
-
Work-up: After cooling, add distilled water (20 mL) and extract with diethyl ether to remove unreacted carbonyl compound. Cool the aqueous layer and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.[6]
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[6]
II. Diverse Biological Activities of Substituted Quinoline-4-Carboxylic Acids
The versatility of the quinoline-4-carboxylic acid scaffold is reflected in its broad range of biological activities. By strategically modifying the substituents at various positions on the quinoline ring, researchers can develop compounds with potent and selective effects against a variety of diseases.[2]
A. Anticancer Activity
Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents through multiple mechanisms of action.[8][9]
A primary mechanism of anticancer activity for many quinoline-4-carboxylic acids is the inhibition of DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[2][10] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for the synthesis of DNA and RNA.[8] Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and ultimately, inhibition of tumor growth.[10]
Structure-Activity Relationship (SAR) for DHODH Inhibition:
A structure-activity relationship study of numerous quinoline-4-carboxylic acid analogs has identified three critical regions for potent DHODH inhibition[11]:
-
C2 Position: Bulky, hydrophobic substituents are generally required.[11]
-
C4 Position: The carboxylic acid group is essential for activity, forming key interactions with residues in the enzyme's active site.[10][11]
-
Benzo Portion (C5-C8): Substitutions on the benzo ring can significantly impact potency, with electron-withdrawing groups often enhancing activity.[10]
Signaling Pathway of DHODH Inhibition:
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.
Beyond DHODH inhibition, certain quinoline-4-carboxylic acid derivatives have been shown to exert their anticancer effects through other mechanisms, including:
-
Sirtuin 3 (SIRT3) Inhibition: Some derivatives act as selective inhibitors of SIRT3, a mitochondrial deacetylase, leading to cell cycle arrest.[8][12]
-
Histone Deacetylase (HDAC) Inhibition: Certain derivatives exhibit inhibitory activity against HDACs, which play a crucial role in the epigenetic regulation of gene expression in cancer.[12]
-
Receptor Tyrosine Kinase (RTK) Inhibition: Some quinoline derivatives have shown inhibitory activity against RTKs like EGFR, which are often overexpressed in cancer.[12]
Table 1: In Vitro Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound | Target | Cancer Cell Line | IC₅₀ | Reference(s) |
| Brequinar Analog (41) | DHODH | HCT-116 | 3.02 ± 0.35 µM | [12][13] |
| Brequinar Analog (43) | DHODH | HCT-116 | 1.94 ± 0.17 µM | [12][13] |
| 2-(4-acrylamidophenyl) derivative | SIRT3 | A549 | 1.56 µM | [12] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[5]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
Incubation: Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The IC₅₀ value is then calculated.[5]
B. Antimicrobial Activity
Quinolone antibiotics, a closely related class of compounds, are well-established for their antibacterial properties. Substituted quinoline-4-carboxylic acids have also demonstrated significant antimicrobial activity.[14]
The primary antibacterial mechanism for many quinoline derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[8][15] This enzyme is essential for bacterial DNA replication, transcription, and repair.[8] By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of these critical cellular processes and ultimately bacterial cell death.[16]
Structure-Activity Relationship (SAR) for Antibacterial Activity:
The development of quinolone antibiotics has established key SAR principles:
-
C3 Position: A carboxylic acid at the C3 position is a hallmark of the quinolone class and is essential for their activity. While the focus of this guide is on 4-carboxylic acids, this highlights the importance of the acidic moiety.
-
C7 Position: The substituent at this position influences the spectrum of activity.
-
C8 Position: The introduction of a fluorine atom at this position generally enhances activity.[17]
Table 2: In Vitro Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Bacterial Strain | MIC | Reference(s) |
| Quinoline-Sulfonamide Hybrid (QS3) | P. aeruginosa | 64 µg/mL | [18] |
| Oxazino Quinoline Derivative (4g) | S. epidermidis | 8 µg/mL | [14] |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (4) | E. coli | 13.7 ± 0.58 mm (inhibition zone) |
Experimental Protocol: Broth Microdilution Susceptibility Testing
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
-
Preparation of Materials: Prepare a stock solution of the test compound, typically in DMSO. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as the medium and a fresh, pure culture of the test bacterium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation and Incubation: Add the bacterial inoculum to each well. Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpreting Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[14]
C. Antiviral and Anti-inflammatory Activities
Substituted quinoline-4-carboxylic acids have also shown promise as antiviral and anti-inflammatory agents.[17][19]
The antiviral activity of some quinoline-4-carboxylic acids is also linked to the inhibition of host cell DHODH.[20] By depleting the pyrimidine pool, these compounds can inhibit the replication of various viruses that rely on the host's cellular machinery for their propagation.[21] Potent DHODH inhibitors have demonstrated activity against viruses such as vesicular stomatitis virus (VSV) and influenza.[20][22]
Table 3: Antiviral Activity of a Quinoline-4-Carboxylic Acid Derivative
| Compound | Virus | EC₅₀ | Reference(s) |
| Brequinar Analogue (C44) | VSV | 2 nM | [17][20] |
| Brequinar Analogue (C44) | Influenza (WSN) | 41 nM | [17][20] |
Certain quinoline-4-carboxylic acid derivatives have exhibited notable anti-inflammatory properties.[19] Mechanistic studies suggest that some of these compounds can down-regulate T-cell function, which may account for their anti-inflammatory and antiarthritic effects.[23]
III. Conclusion and Future Perspectives
Substituted quinoline-4-carboxylic acids represent a highly versatile and enduring scaffold in drug discovery. The well-established synthetic routes, coupled with the diverse range of biological activities, make this class of compounds a continued focus for medicinal chemists. The ability to modulate their pharmacological profile through targeted substitutions offers a powerful tool for developing novel therapeutics for cancer, infectious diseases, and inflammatory disorders. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles, as well as exploring their potential in combination therapies.
IV. References
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available from: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available from: [Link]
-
Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed. Available from: [Link]
-
The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available from: [Link]
-
Pfitzinger Quinoline Synthesis. Cambridge University Press. Available from: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. PMC. Available from: [Link]
-
Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and... ResearchGate. Available from: [Link]
-
Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. Available from: [Link]
-
Design of (quinolin-4-ylthio)carboxylic acids as new Escherichia coli DNA gyrase B inhibitors... PubMed. Available from: [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available from: [Link]
-
SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center. Available from: [Link]
-
Synthesis and antiviral activity of several quinoline derivatives. ResearchGate. Available from: [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available from: [Link]
-
Pfitzinger reaction. Wikipedia. Available from: [Link]
-
Synthesis and antiviral activity of 4-quinolinecarboxylic acid hydrazides. ResearchGate. Available from: [Link]
-
Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences. Available from: [Link]
-
Antibacterial mechanism of action of quinolones at DNA gyrase as target... ResearchGate. Available from: [Link]
-
A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available from: [Link]
-
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PMC. Available from: [Link]
-
Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available from: [Link]
-
DNA gyrase, topoisomerase IV, and the 4-quinolones. PMC. Available from: [Link]
-
Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. Available from: [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. Available from: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available from: [Link]
-
DNA Gyrase as a Target for Quinolones. ResearchGate. Available from: [Link]
-
Anticancer Activity of Quinoline Derivatives; An Overview (2022). SciSpace. Available from: [Link]
-
Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. PubMed. Available from: [Link]
-
(PDF) Anticancer Activity of Quinoline Derivatives; An Overview. Academia.edu. Available from: [Link]
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iipseries.org [iipseries.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [pubmed.ncbi.nlm.nih.gov]
- 20. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. physchemres.org [physchemres.org]
- 22. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 23. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of 2-Benzyl-3-methylquinoline-4-carboxylic acid via the Pfitzinger Reaction
Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol
Executive Summary & Mechanistic Rationale
The bypasses the need for pre-functionalized aniline derivatives by utilizing the base-mediated condensation of isatin with a target-specific ketone[1]. To achieve the precise 2-benzyl-3-methyl substitution pattern, 1-phenyl-2-butanone (benzyl ethyl ketone) is selected as the coupling partner.
Causality of Regioselectivity
A critical challenge in this synthesis is the regioselectivity of the cyclodehydration step. Because 1-phenyl-2-butanone is an unsymmetrical ketone, it possesses two distinct
-
Steric Control: The condensation of the intermediate isatinic acid preferentially occurs at the less sterically hindered
-carbon. The ethyl group's methylene is significantly less hindered than the benzyl group's methylene (which is bulked by the adjacent phenyl ring). -
Outcome: This steric bias exclusively drives the formation of the 3-methyl-2-benzyl architecture, avoiding the formation of the unwanted 3-phenyl-2-ethyl isomer[2].
Reaction Workflow & Signaling Pathway
The following diagram illustrates the step-by-step mechanistic progression from the starting materials to the final functionalized quinoline core.
Mechanistic workflow of the Pfitzinger synthesis for 2-Benzyl-3-methylquinoline-4-carboxylic acid.
Quantitative Reaction Parameters
To ensure optimal atom economy and high yields, the stoichiometric ratios and thermodynamic conditions must be strictly controlled. The table below summarizes the optimized parameters and the scientific causality behind each choice.
| Parameter / Reagent | Value / Condition | Causality & Scientific Rationale |
| Isatin | 1.0 Equivalent | Serves as the limiting reagent to map theoretical yield calculations accurately. |
| 1-Phenyl-2-butanone | 1.1 - 1.2 Equivalents | A slight excess drives the equilibrium of the imine condensation forward, ensuring complete consumption of the isatinic acid intermediate. |
| Potassium Hydroxide (KOH) | 3.0 - 4.0 Equivalents | Multifunctional role: Hydrolyzes the isatin lactam, neutralizes the resulting carboxylic acid, and catalyzes the aldol-type condensation[2]. |
| Solvent System | EtOH : H | Provides dual solubility. Water dissolves the inorganic base and potassium isatinate, while ethanol solvates the hydrophobic ketone. |
| Reaction Temperature | 80°C (Reflux) | The high thermal energy is required to overcome the activation barrier of the final cyclodehydration step to form the aromatic quinoline ring. |
| Acidification Target | pH 4.0 - 5.0 | Represents the optimal isoelectric point for the precipitation of the zwitterionic quinoline-4-carboxylic acid product. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . In-process visual and chemical checks are embedded within the steps to ensure the reaction is proceeding correctly before moving to the next phase.
Phase 1: Base-Mediated Ring Opening
-
Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Solvent & Base: Add 40 mL of absolute ethanol and 40 mL of distilled water. Slowly dissolve 3.5 equivalents of Potassium Hydroxide (KOH) into the solvent mixture. Caution: Exothermic dissolution.
-
Isatin Addition: Add 1.0 equivalent of Isatin (e.g., 10 mmol, 1.47 g) to the basic solution.
-
Self-Validation Check 1: Stir at room temperature for 1 hour. The reaction is validated when the initial deep purple suspension transitions to a clear yellow/brown solution . This color shift confirms the complete hydrolysis of the lactam ring into potassium 2-aminophenylglyoxylate.
Phase 2: Condensation and Cyclodehydration
-
Ketone Addition: To the yellow/brown solution, add 1.1 equivalents of 1-phenyl-2-butanone (11 mmol, ~1.63 g) dropwise via a syringe.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 80°C) using a heating mantle or oil bath. Maintain reflux for 18–24 hours.
-
Monitoring: The progress can be monitored via TLC (Eluent: EtOAc/Hexane 1:1 with a drop of acetic acid) by observing the disappearance of the isatin spot.
Phase 3: Work-up and Isolation
-
Solvent Removal: Cool the reaction mixture to room temperature. Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
Extraction of Impurities: Dilute the remaining aqueous layer with 30 mL of distilled water. Extract with Diethyl Ether (
mL) to remove any unreacted 1-phenyl-2-butanone and non-polar byproducts. Discard the organic (ether) layer. -
Acidification (Self-Validation Check 2): Transfer the aqueous layer to an ice bath. Slowly add 1M HCl or glacial acetic acid dropwise while monitoring with a pH meter. Halt the addition when the solution reaches pH 4.0 - 5.0 . At this precise isoelectric point, the target 2-benzyl-3-methylquinoline-4-carboxylic acid will precipitate as a pale-yellow to off-white solid.
-
Filtration & Purification: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water to remove residual potassium salts.
-
Recrystallization: Recrystallize the crude product from hot ethanol to yield the analytically pure compound. Dry in a vacuum oven at 50°C overnight.
Analytical Verification & Troubleshooting
To ensure the trustworthiness of the final product, the following analytical validations must be performed to confirm the exact regiochemistry:
-
H NMR Spectroscopy (DMSO-
):-
Verification of Regiochemistry: Look for a distinct singlet integrating to 2 protons at approximately
4.3–4.5 ppm. This corresponds to the isolated benzylic group at the C-2 position. -
Look for a sharp singlet integrating to 3 protons at approximately
2.5–2.7 ppm, corresponding to the C-3 methyl group. -
Failure Mode: If a triplet-quartet splitting pattern is observed in the aliphatic region, it indicates the formation of the undesired 2-ethyl-3-phenyl isomer, meaning the steric control failed (likely due to excessive heating rates or degraded reagents).
-
-
Mass Spectrometry (LC-MS): Confirm the exact mass for
. Look for the peak at 278.11.
References
-
Title: Pfitzinger reaction Source: Wikipedia URL: [Link]
-
Title: Pfitzinger Quinoline Synthesis (Name Reactions in Organic Synthesis) Source: Cambridge University Press URL: [Link]
Sources
Application Notes and Protocols for High-Throughput Screening of 2-Benzyl-3-methylquinoline-4-carboxylic acid
Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, quinoline-4-carboxylic acids have garnered significant attention for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This application note focuses on a specific derivative, 2-Benzyl-3-methylquinoline-4-carboxylic acid, as a candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. The structural features of this compound, particularly the substituents at the 2 and 3 positions, provide a framework for potent and selective interactions with various biological targets.
One of the most promising targets for quinoline-4-carboxylic acid derivatives is Dihydroorotate Dehydrogenase (DHODH).[3][4][5][6][7] This mitochondrial enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated immune cells.[3] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and therapeutic effects in various disease models.[5] The 4-carboxylic acid moiety of the quinoline core is often crucial for binding to the enzyme's active site.[3] This document provides a comprehensive guide for researchers and drug development professionals on utilizing 2-Benzyl-3-methylquinoline-4-carboxylic acid in a high-throughput screening campaign to identify and characterize novel DHODH inhibitors.
Physicochemical Properties and Compound Handling
Solubility: Carboxylic acids can exhibit variable solubility in aqueous solutions depending on the pH.[8] Quinoline itself is slightly soluble in cold water but more so in hot water and most organic solvents.[9] For HTS purposes, a high concentration stock solution is typically prepared in 100% dimethyl sulfoxide (DMSO).[10] It is crucial to assess the kinetic solubility of the compound in the final assay buffer to avoid precipitation, which can lead to false-positive or false-negative results.[10] A common issue is "DMSO shock," where the compound precipitates upon rapid dilution of the DMSO stock into an aqueous buffer.[10] This can be mitigated by a stepwise dilution process or the inclusion of a small percentage of a co-solvent in the final assay buffer, although the latter must be validated for its effect on the biological target.
Compound Stability: 2-Benzyl-3-methylquinoline-4-carboxylic acid is expected to be a stable solid at room temperature.[11][12] Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided by preparing aliquots of the stock solution.
Table 1: Physicochemical Properties and Handling of 2-Benzyl-3-methylquinoline-4-carboxylic acid
| Property | Guideline | Rationale |
| Primary Stock Solution | 10 mM in 100% anhydrous DMSO | High concentration for serial dilutions; DMSO is a common solvent for HTS.[10] |
| Storage | Aliquoted and stored at -20°C or -80°C | Prevents degradation and avoids repeated freeze-thaw cycles. |
| Assay Concentration | Typically 1-10 µM for primary screen | Balances the potential for activity with solubility limits. |
| Final DMSO Concentration | < 1% (ideally < 0.5%) in assay buffer | Minimizes solvent effects on enzyme activity and cell health. |
| Solubility Assessment | Perform kinetic solubility test in assay buffer | Ensures compound remains in solution during the assay.[10] |
High-Throughput Screening for DHODH Inhibitors: A Detailed Protocol
The following is a detailed protocol for a fluorescence-based HTS assay to identify inhibitors of human DHODH. This assay is designed for a 384-well plate format, which is standard for HTS campaigns.
Assay Principle
The assay measures the enzymatic activity of DHODH by monitoring the reduction of a redox-sensitive dye, which is coupled to the oxidation of dihydroorotate to orotate. In the presence of an inhibitor, the rate of dye reduction is decreased, leading to a lower fluorescent signal.
Materials and Reagents
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
Redox-sensitive fluorescent dye (e.g., resazurin)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100
-
Positive Control: A known DHODH inhibitor (e.g., Brequinar or Leflunomide)
-
Negative Control: DMSO (vehicle)
-
2-Benzyl-3-methylquinoline-4-carboxylic acid (test compound)
-
384-well, black, flat-bottom plates
Experimental Workflow
Caption: High-throughput screening workflow for DHODH inhibitors.
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a 10 mM stock solution of 2-Benzyl-3-methylquinoline-4-carboxylic acid in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for dose-response analysis in subsequent steps. For a primary screen, a single concentration (e.g., 10 µM) is typically used.
-
Using an acoustic dispenser or a robotic liquid handler, transfer a small volume (e.g., 200 nL) of the compound solutions, positive control (e.g., Brequinar at a final concentration of 100 nM), and negative control (DMSO) to the appropriate wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a 2X enzyme master mix containing recombinant human DHODH and CoQ10 in assay buffer. The final concentrations should be optimized during assay development.
-
Dispense 10 µL of the enzyme master mix into each well of the assay plate containing the pre-spotted compounds and controls.
-
Mix the plate gently by centrifugation (e.g., 1 minute at 1000 rpm).
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X substrate master mix containing DHO and the fluorescent dye (resazurin) in assay buffer. The final concentrations should be optimized to ensure a linear reaction rate over the desired time course.
-
Add 10 µL of the substrate master mix to all wells to start the enzymatic reaction. The final reaction volume will be 20 µL.
-
Mix the plate by brief centrifugation.
-
-
Signal Detection:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light. The optimal incubation time should be determined during assay development to ensure a sufficient signal window.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for resazurin (typically Ex: ~560 nm, Em: ~590 nm).
-
Data Analysis and Hit Identification
Quality Control: The Z'-Factor
Before analyzing the screening data, it is essential to assess the quality of the assay using the Z'-factor. This statistical parameter reflects the separation between the positive and negative controls and the signal variability.
The Z'-factor is calculated as follows:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
Table 2: Interpretation of Z'-Factor Values
| Z'-Factor | Assay Quality | Suitability for HTS |
| > 0.5 | Excellent | Ideal for HTS. |
| 0 to 0.5 | Acceptable | The assay is suitable for HTS, but may have a higher false-positive or false-negative rate. |
| < 0 | Unacceptable | The assay is not suitable for HTS and requires further optimization. |
A Z'-factor greater than 0.5 is generally considered acceptable for a high-throughput screen.[4][5][13][14][15]
Data Normalization and Hit Selection
-
Normalization: The raw fluorescence data should be normalized to the controls on each plate to account for plate-to-plate variability. The percent inhibition can be calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
Hit Identification: A "hit" is a compound that produces a significant and reproducible effect in the primary screen. A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the negative controls.[16][17]
Caption: Data analysis workflow for a primary HTS campaign.
Hit Validation and Secondary Assays
Primary hits identified from the HTS campaign require further validation to confirm their activity and rule out artifacts.[1][15][18][19][20]
1. Dose-Response Confirmation: Primary hits should be re-tested in the same assay over a range of concentrations (typically 8-10 points) to generate a dose-response curve. This allows for the determination of the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.[13][21][22][23][24]
2. Orthogonal Assays: To ensure that the observed activity is not due to assay-specific artifacts, hits should be tested in an orthogonal assay that uses a different detection method. For example, an absorbance-based assay could be used to confirm the results of the primary fluorescence-based screen.
3. Counter-Screens for Assay Interference:
-
Autofluorescence: Quinoline-based compounds have the potential to be autofluorescent.[25] A counter-screen should be performed by incubating the compound in the assay buffer without the enzyme and substrate and measuring the fluorescence.[26][27][28][29] A significant signal indicates that the compound is autofluorescent and may be a false positive.
-
Compound Aggregation: Some compounds can form aggregates at high concentrations, which can non-specifically inhibit enzymes.[26] A common counter-screen is to perform the assay in the presence of a non-ionic detergent, such as Triton X-100, which disrupts aggregates. A significant loss of activity in the presence of the detergent suggests that the compound may be an aggregator.[26]
4. Selectivity Profiling: To assess the selectivity of the validated hits, they should be tested against other related enzymes or targets. For DHODH inhibitors, this could include screening against DHODH from other species or other dehydrogenases.
Conclusion
2-Benzyl-3-methylquinoline-4-carboxylic acid represents a promising starting point for the discovery of novel DHODH inhibitors. The detailed protocols and data analysis workflows presented in this application note provide a robust framework for conducting a high-throughput screening campaign. By carefully considering the physicochemical properties of the compound, implementing rigorous quality control measures, and performing thorough hit validation, researchers can increase the likelihood of identifying potent and selective inhibitors with therapeutic potential.
References
-
Dose-Response Curve Fitter - 4PL Regression | IC50 Calculator. (n.d.). PunnettSquare Tools. Retrieved March 3, 2026, from [Link]
-
Fitting the absolute IC50. (n.d.). GraphPad. Retrieved March 3, 2026, from [Link]
- Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. (2022). Archiv der Pharmazie, e2200374.
- Das, P., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. ACS Medicinal Chemistry Letters, 4(6), 517-521.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry, 10, 935579.
-
Secondary Screening. (n.d.). Creative Biolabs. Retrieved March 3, 2026, from [Link]
-
Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry, 10, 935579.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry, 61(14), 6177-6191.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry, 10, 935579.
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Hit Identification. (n.d.). Vipergen. Retrieved March 3, 2026, from [Link]
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Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry, 10, 880067.
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How to calculate IC50 for my dose response? (2016). ResearchGate. Retrieved March 3, 2026, from [Link]
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On HTS: Hit Selection. (2024). Science and Technology of Assay Development. Retrieved March 3, 2026, from [Link]
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Dose-Response Curve Analysis. (2018). RPubs. Retrieved March 3, 2026, from [Link]
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry, 10, 880067.
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High-Throughput Dose-Response Data Analysis. (2024). Medium. Retrieved March 3, 2026, from [Link]
- Cell-based assays in high-throughput mode (HTS). (2013). BioTechnologia, 94(4), 483-493.
- Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. (2024). Chemical Biology & Drug Design, 104(2), e14595.
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High-Throughput Screening (HTS). (n.d.). Selvita. Retrieved March 3, 2026, from [Link]
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Synthesis of quinoline 4-carboxylic acid derivatives. Reagents and... (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
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HTS Data Analysis. (n.d.). chem IT Services. Retrieved March 3, 2026, from [Link]
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Hit & Lead Discovery. (n.d.). AXXAM. Retrieved March 3, 2026, from [Link]
- Interference and Artifacts in High-content Screening. (2025). In Assay Guidance Manual.
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Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. (2024). ResearchGate. Retrieved March 3, 2026, from [Link]
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High Throughput Screening. (n.d.). Vipergen. Retrieved March 3, 2026, from [Link]
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Analysis of HTS data. (2017). Cambridge MedChem Consulting. Retrieved March 3, 2026, from [Link]
- Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual.
- Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008). Arkivoc, 2008(15), 52-61.
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High-Throughput Screening. (2025). Technology Networks. Retrieved March 3, 2026, from [Link]
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Machine learning assisted hit prioritization for high throughput screening in drug discovery. (n.d.). ChemRxiv. Retrieved March 3, 2026, from [Link]
- Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. (n.d.). International Journal of Chemical and Physical Sciences, 4(6), 1-13.
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3-Methyl-2-phenylquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Physical Properties of Carboxylic Acids. (n.d.). In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. LibreTexts.
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Quinoline. (n.d.). In Wikipedia. Retrieved March 3, 2026, from [Link]
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
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Application Note: High-Performance Analytical Strategies for the Quantification of 2-Benzyl-3-methylquinoline-4-carboxylic Acid
Abstract
This technical guide provides detailed application notes and robust protocols for the quantitative analysis of 2-Benzyl-3-methylquinoline-4-carboxylic acid, a key heterocyclic compound relevant in pharmaceutical research and development. Accurate quantification of such molecules is paramount for pharmacokinetic studies, quality control, and stability testing. We present two primary analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical basis and practical, step-by-step instructions for method implementation and validation, ensuring data integrity and reproducibility in accordance with global regulatory standards.
Introduction and Analytical Rationale
2-Benzyl-3-methylquinoline-4-carboxylic acid belongs to the quinoline carboxylic acid class, a scaffold known for its diverse biological activities.[1][2] The structural complexity, featuring a quinoline core, a carboxylic acid moiety, and hydrophobic benzyl and methyl groups, dictates the choice of analytical techniques. The quinoline ring system provides a strong chromophore, making it highly suitable for UV detection.[3][4] The carboxylic acid group and quinoline nitrogen are ionizable, enabling sensitive detection by mass spectrometry.
The selection between HPLC-UV and LC-MS/MS is purpose-driven:
-
HPLC-UV is the workhorse for purity assessment and quantification in bulk drug substances and formulated products where concentration levels are relatively high. Its robustness, cost-effectiveness, and simplicity make it ideal for quality control environments.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for quantifying the analyte in complex biological matrices (e.g., plasma, urine) or for trace-level impurity analysis.[5][6]
Method 1: Quantification by Reverse-Phase HPLC-UV
This method leverages the hydrophobic character of the analyte for retention on a C18 stationary phase, while the conjugated quinoline system allows for sensitive detection using a UV spectrophotometer.
Principle of Separation
In reverse-phase chromatography, the stationary phase (C18) is nonpolar, while the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. 2-Benzyl-3-methylquinoline-4-carboxylic acid, being a relatively nonpolar molecule, will be retained on the column. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), the analyte is eluted from the column. The addition of an acid, such as formic acid, to the mobile phase serves to suppress the ionization of the carboxylic acid group, resulting in a single, well-defined chromatographic peak and improved peak shape.[7]
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector (e.g., Waters Alliance 2695 with 2996 PDA detector).[8]
-
Reverse-phase C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).[8]
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (≥99% purity).
-
Reference standard of 2-Benzyl-3-methylquinoline-4-carboxylic acid (≥98% purity).
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and B to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve and dilute the sample with methanol or the initial mobile phase composition to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B over 1 min, equilibrate for 2 min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value >0.995 is typically required.
-
Quantify the analyte in the sample by interpolating its peak area from the calibration curve.
-
HPLC-UV Workflow Diagram
Caption: Workflow for quantification using HPLC-UV.
Method 2: High-Sensitivity Quantification by LC-MS/MS
This method is essential for applications requiring low detection limits, such as analyzing biological samples. It pairs the separation power of LC with the sensitivity and specificity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
Principle of Detection
After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and specific product ions are monitored in the third quadrupole (Q3).[5] This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components and ensuring accurate quantification even at very low concentrations.[9]
Experimental Protocol: LC-MS/MS
Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
LC system, column, and solvents as described for the HPLC-UV method.
-
High-purity nitrogen gas for nebulization and desolvation.
-
Argon gas for collision-induced dissociation (CID).
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.
Protocol Steps:
-
Analyte-Specific Parameter Optimization:
-
Infuse a standard solution of 2-Benzyl-3-methylquinoline-4-carboxylic acid directly into the mass spectrometer to determine the optimal ESI parameters (e.g., capillary voltage, source temperature).
-
Identify the precursor ion ([M+H]⁺). The calculated monoisotopic mass of the analyte (C₁₈H₁₅NO₂) is 277.11 g/mol , so the precursor ion will be m/z 278.1.
-
Perform a product ion scan to identify the most stable and abundant fragment ions. Likely fragments include the loss of CO₂ (m/z 234.1) or the loss of the entire carboxylic acid group (m/z 232.1).
-
Optimize the collision energy for each precursor → product ion transition.
-
-
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| 2-Benzyl-3-methyl... | 278.1 | 234.1 | Quantifier |
| 2-Benzyl-3-methyl... | 278.1 | 232.1 | Qualifier |
-
Sample and Standard Preparation:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed concentration of the Internal Standard into the appropriate matrix (e.g., blank plasma, mobile phase).
-
For biological samples, a protein precipitation step (e.g., with cold acetonitrile) or solid-phase extraction (SPE) is typically required to remove interferences.
-
-
LC-MS/MS Conditions:
-
LC Conditions: Often, a faster gradient can be used compared to HPLC-UV.
-
MS Ion Source: ESI, Positive Mode.
-
Capillary Voltage: ~3.0 kV.
-
Source Temperature: ~150 °C.
-
Desolvation Temperature: ~400 °C.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio against the analyte concentration, using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in unknown samples from this curve.
-
LC-MS/MS Workflow Diagram
Caption: Workflow for high-sensitivity quantification using LC-MS/MS.
Method Validation: Ensuring Trustworthiness and Reliability
Any analytical method intended for regulatory submission or critical decision-making must be validated to demonstrate its fitness for purpose.[10] The validation process provides documented evidence that the method is accurate, precise, and reliable.[11] The framework for this validation is provided by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[12][13][14]
Key Validation Parameters
The following parameters must be assessed during method validation.[12]
| Parameter | Description | Typical Acceptance Criteria (for Assay) |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, matrix components). | Peak purity analysis (PDA), no interference at the analyte's retention time in blank samples. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | R² ≥ 0.995 for the calibration curve over a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value, often expressed as percent recovery. | 98.0% to 102.0% recovery of spiked analyte over at least 3 concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: - Repeatability: Precision under the same operating conditions over a short interval. - Intermediate Precision: Within-laboratory variations (different days, analysts, equipment). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD/LOQ | Limit of Detection (LOD): The lowest concentration that can be detected. Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1, with acceptable precision (RSD ≤ 10%) and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±5°C column temp). | System suitability parameters remain within defined limits. |
Validation Parameter Interrelationship
Caption: Logical relationship of key analytical method validation parameters.
Conclusion
The successful quantification of 2-Benzyl-3-methylquinoline-4-carboxylic acid relies on the selection of an appropriate analytical technology tailored to the specific requirements of the analysis. The HPLC-UV method detailed herein offers a robust and reliable approach for routine quality control and assay purposes. For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method provides the necessary performance. Both protocols serve as a strong foundation, but must be subjected to rigorous, documented validation as per ICH guidelines to ensure the generation of scientifically sound and defensible data.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Journal of Pharmaceutical and Allied Sciences. (2025, November 18). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols.
- IntuitionLabs.ai. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Universitas Indonesia. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction.
- BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- PMC. (2013, October 31). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
- SpringerLink. (2008, December 17). Quinoline based receptor in fluorometric discrimination of carboxylic acids.
- BenchChem. An In-depth Technical Guide to the Applications of Quinoline-2-carboxylic Acid.
- PMC. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
- BenchChem. Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives.
- Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
- Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
- Google Patents. CN85104693A - The preparation method of quinoline carboxylic acid derivative.
- Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
- Der Pharma Chemica. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid.
- Chemical Papers. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- An-Najah Staff. (2020, March 3). Current Analytical Chemistry.
- PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- MDPI. (2016, March 10). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
- Journal of Chemical and Pharmaceutical Research. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.
- csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
- BenchChem. Application Notes and Protocols for the Characterization of 2-Benzyl-2H-indazole-3-carboxylic Acid.
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Application Note: Fluorescent Labeling of 2-Benzyl-3-methylquinoline-4-carboxylic Acid
Introduction & Scientific Rationale
Quinoline-4-carboxylic acids are privileged structural scaffolds in medicinal chemistry, frequently exhibiting potent biological activities including antitumor, antiviral, and antimalarial properties[1]. 2-Benzyl-3-methylquinoline-4-carboxylic acid is a highly hydrophobic small molecule derivative. Fluorescently labeling this compound is a critical step for downstream drug development applications, enabling precise cellular localization studies, target engagement assays, and pharmacokinetic tracking[2].
The C4-carboxylic acid provides an ideal, highly specific functional handle for bioconjugation. The most robust method for this modification is zero-length crosslinking facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[3].
Reaction Chemistry & Pathway Logic
EDC reacts with the target's carboxylic acid to form an unstable O-acylisourea intermediate[3]. Because this intermediate is highly susceptible to rapid hydrolysis, NHS is introduced simultaneously to convert it into a semi-stable, amine-reactive NHS ester[4]. Finally, an amine-functionalized fluorophore (e.g., CF® Dye Amine, Cy5-amine, or FITC-amine) is introduced to form a stable, irreversible amide bond[4].
Expertise & Experience (Solvent Causality): Standard EDC/NHS protocols are explicitly designed for aqueous protein labeling using MES and PBS buffers[5]. However, 2-Benzyl-3-methylquinoline-4-carboxylic acid is intensely hydrophobic due to its benzyl and methyl substituents. Attempting this reaction in aqueous buffers will result in immediate precipitation and reaction failure. Therefore, this protocol is chemically adapted for anhydrous organic solvents (DMF or DMSO) to maintain substrate solubility and prevent the premature hydrolysis of the reactive intermediates[6].
Workflow for EDC/NHS-mediated fluorescent labeling of quinoline-4-carboxylic acid.
Quantitative Data & Optimization Parameters
To ensure maximum labeling efficiency and minimal byproduct formation, the following stoichiometric and environmental parameters must be strictly adhered to:
| Parameter | Recommended Value | Mechanistic Rationale |
| Quinoline : EDC : NHS Ratio | 1 : 1.2 : 1.5 | A slight molar excess of EDC/NHS ensures complete activation of the carboxylic acid while minimizing the formation of dead-end N-acylurea byproducts[3]. |
| Quinoline : Fluorophore Ratio | 1 : 0.8 | The fluorophore is the limiting reagent. This ensures the expensive dye is fully consumed, drastically simplifying downstream HPLC purification. |
| Activation Solvent | Anhydrous DMF or DMSO | Prevents hydrolysis of the O-acylisourea intermediate and ensures complete solubility of the hydrophobic quinoline[6]. |
| Conjugation Base | DIPEA (2.5 equivalents) | Neutralizes fluorophore salts (HCl/TFA), maintaining the primary amine in a deprotonated, highly nucleophilic state. |
| Activation Time | 30 minutes at RT | Sufficient for full conversion to the NHS-ester; prolonged times risk degradation[2]. |
| Conjugation Time | 2 - 4 hours at RT | Allows complete aminolysis of the NHS-ester intermediate[2]. |
Step-by-Step Experimental Protocol
Phase 1: Reagent Preparation
-
Equilibration: Remove EDC and NHS from -20°C storage and equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold reagents causes atmospheric moisture condensation, which rapidly hydrolyzes and destroys EDC[3].
-
Substrate Stock: Prepare a 100 mM stock solution of 2-Benzyl-3-methylquinoline-4-carboxylic acid in anhydrous DMF[6].
-
Activator Stocks: Prepare fresh 200 mM stock solutions of EDC and NHS in anhydrous DMF immediately before use[2]. Do not store these solutions.
Phase 2: Carboxylic Acid Activation
-
In a low-bind, light-blocking microcentrifuge tube, combine 10 µmol of the quinoline derivative with 12 µmol EDC and 15 µmol NHS.
-
Vortex the mixture gently for 10 seconds to ensure homogeneity.
-
Incubate at room temperature (20-25°C) for exactly 30 minutes to form the NHS-ester intermediate[2].
Phase 3: Fluorophore Conjugation
-
Add 8 µmol of the chosen Amine-Fluorophore (e.g., CF® Dye Amine or Cy5-NH2) directly to the activated reaction mixture[4].
-
Add 20 µmol of N,N-Diisopropylethylamine (DIPEA).
-
Expertise & Experience: Fluorophore amines are frequently supplied as highly stable hydrochloride or TFA salts. Without the addition of a non-nucleophilic base like DIPEA to neutralize these salts, the primary amine remains protonated and non-nucleophilic, leading to total conjugation failure.
-
-
Cover the tube tightly with aluminum foil to protect the fluorophore from photobleaching[4].
-
Incubate at room temperature for 2 to 4 hours with continuous gentle agitation (e.g., on a rotary shaker).
Phase 4: Self-Validation & Purification
-
Trustworthiness (Self-Validation System): Before proceeding to time-consuming purification, the reaction must validate its own completion. Extract a 1 µL aliquot, dilute in 100 µL of Acetonitrile, and analyze via LC-MS. The disappearance of the NHS-ester mass and the dominant appearance of the target conjugate mass confirm successful coupling[6]. If unreacted NHS-ester remains, spike with an additional 1 µmol of fluorophore and incubate for 1 more hour.
-
Purification: Purify the final fluorescent conjugate using Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient containing 0.1% TFA).
-
Causality: Standard biological protocols recommend size exclusion chromatography (e.g., Sephadex) for removing free dye[4]. However, size exclusion is only effective for large proteins; it cannot separate a small molecule quinoline from a small molecule fluorophore. RP-HPLC is mandatory.
-
-
Lyophilize the collected product fractions and store the dry, labeled probe at -20°C, protected from light.
References
- Source: echobiosystems.
- Source: benchchem.
- Source: biotium.
- Source: acs.org (The Journal of Organic Chemistry)
- Source: thermofisher.
- Source: broadpharm.
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- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Overcoming solubility issues with 2-Benzyl-3-methylquinoline-4-carboxylic acid
Topic: Overcoming Solubility & Formulation Challenges
Executive Summary
You are likely encountering precipitation ("crashing out") when transitioning 2-Benzyl-3-methylquinoline-4-carboxylic acid from organic stock solutions into aqueous buffers.[1][2] This molecule presents a classic "brick dust" profile: a rigid, planar aromatic core (quinoline) flanked by hydrophobic domains (benzyl, methyl) with high crystal lattice energy.[3][2]
While the carboxylic acid moiety (
Module 1: The pH Switch (Salt Formation)
The Science:
At neutral pH (PBS, pH 7.4), this molecule exists partially in its protonated, uncharged form, which has near-zero aqueous solubility.[3][2] To achieve solubility
Q: Why does my compound precipitate even in PBS? A: PBS has a limited buffering capacity.[1] Adding a concentrated acidic stock (even a weak acid) can locally drop the pH below the solubility threshold, causing immediate precipitation.[2]
Protocol: In Situ Sodium Salt Preparation
Use this method for preparing aqueous stocks without organic cosolvents.[1]
-
Weighing: Weigh the desired amount of 2-Benzyl-3-methylquinoline-4-carboxylic acid.
-
Stoichiometry: Calculate the molar equivalent. You need 1.05 equivalents of NaOH.[1]
-
Dissolution:
-
Add the calculated NaOH (using a 1M or 0.1M standard solution) directly to the powder.[2]
-
Add water to 80% of the final volume.
-
Sonication: Sonicate at 40°C for 10-15 minutes. The solution should turn clear as the salt forms.
-
-
Adjustment: Bring to final volume with PBS or water.[1] Check pH; it should be
.[1]
Module 2: The DMSO Trap (In Vitro Assays)
The Science: Researchers often rely on DMSO stocks (10-100 mM).[1][2] When a hydrophobic DMSO stock is spiked into aqueous media (e.g., 1:1000 dilution), the solvent environment changes instantly.[3][2] The water molecules strip the DMSO solvation shell from the drug faster than the drug can disperse, causing it to aggregate and crash out—often forming micro-crystals invisible to the naked eye but cytotoxic to cells.[2]
Q: My cells are dying, but is it the drug or the precipitate? A: It is likely the precipitate ("physical toxicity").[2] Crystals settle on cell monolayers, causing mechanical stress and high local concentrations.[3]
Troubleshooting Guide: Preventing DMSO Crash-Out
| Symptom | Probable Cause | Corrective Action |
| Cloudiness upon addition to media | Rapid change in polarity (Dielectric constant shock).[1][2] | Step-Down Dilution: Do not add 100% DMSO stock to media. Dilute stock 1:10 in pure ethanol or PEG400 first, then add to media. |
| Precipitate after 24 hours | Thermodynamic instability (supersaturation).[1][2] | Surfactant Spike: Pre-add 0.1% Tween-80 or Pluronic F-68 to the culture media before adding the drug.[1] |
| Inconsistent IC50 data | Variable precipitation across wells. | Switch to Salt Form: See Module 1. Avoid DMSO entirely if possible.[1] |
Module 3: Advanced Formulation (In Vivo / High Concentration)
For animal studies requiring doses
The Solution: Hydroxypropyl-
Protocol: 20% HP-
-CD Formulation
-
Vehicle Prep: Dissolve 20g of HP-
-CD in 100mL of sterile water (20% w/v). -
Drug Addition: Add the drug powder to the vehicle.
-
pH Adjustment (Critical): The complexation is more efficient if the drug is ionized.[2] Adjust pH to 8.0-9.0 using 1N NaOH.[1]
-
Equilibration: Stir vigorously for 4-6 hours at room temperature.
-
Neutralization (Optional): Once dissolved, slowly adjust pH back to 7.4 using 0.1N HCl. If precipitation occurs, stop and leave at pH 8.[3]
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision matrix for solubilizing hydrophobic quinoline-4-carboxylic acids based on experimental application.
References & Further Reading
-
Physicochemical Properties of Carboxylic Acids:
-
Solubilization Strategies for Hydrophobic Drugs:
-
DMSO in Biological Assays:
-
Cyclodextrin Formulation:
Sources
Common side reactions in the synthesis of 2-Benzyl-3-methylquinoline-4-carboxylic acid
Technical Support Center: Synthesis of 2-Benzyl-3-methylquinoline-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 2-Benzyl-3-methylquinoline-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. We will address common side reactions, troubleshooting strategies, and optimization protocols for the two most prevalent synthetic routes: the Pfitzinger reaction and the Doebner reaction. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to resolve challenges in your own laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: The Pfitzinger Reaction Approach
The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids by condensing isatin (or a derivative) with a carbonyl compound containing an α-methylene group, in this case, benzyl methyl ketone, under basic conditions.[1][2]
Question 1: My Pfitzinger reaction is failing or showing very low conversion. What are the most critical parameters to check?
Answer: Failure in a Pfitzinger reaction often traces back to the initial, crucial step: the base-mediated hydrolysis of the isatin amide bond to form the keto-acid intermediate (isatinic acid).[1][3] This intermediate is the active species that condenses with the ketone.
Troubleshooting Guide:
-
Base Strength and Stoichiometry: A strong base is required to efficiently open the isatin ring. Potassium hydroxide (KOH) is typically more effective than sodium hydroxide (NaOH) due to the higher solubility of the resulting potassium salt. Ensure at least 2-3 equivalents of the base are used relative to isatin to drive the hydrolysis equilibrium forward.
-
Initial Isatin Hydrolysis Step: Do not add the benzyl methyl ketone until the isatin has been fully hydrolyzed. This can be monitored visually; a solution of isatin in aqueous base will typically change color (e.g., from purple/orange to brown/yellow) as the ring opens.[1] It is recommended to stir the isatin and base mixture for a dedicated period (e.g., 1 hour) at room temperature before adding the ketone.[1]
-
Solvent System: The reaction is often performed in a mixture of ethanol and water.[4] The ethanol helps to solubilize the organic ketone, while the water is necessary for the hydrolysis of the isatin. An insufficient amount of water can severely hinder the initial ring-opening step.
Question 2: My main product is contaminated with a significant, non-polar byproduct. Could this be from self-condensation of benzyl methyl ketone?
Answer: Yes, this is a very common side reaction. Under the strong basic conditions of the Pfitzinger synthesis, benzyl methyl ketone can readily undergo self-aldol condensation. This reaction competes with the desired condensation with the isatinic acid, consuming your starting material and complicating purification.
Root Cause Analysis: The α-methylene protons of benzyl methyl ketone are acidic and can be deprotonated by the strong base, forming an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule of benzyl methyl ketone, leading to a complex mixture of aldol addition and condensation products.
Mitigation Strategies:
-
Control Reactant Addition: Add the benzyl methyl ketone slowly and portion-wise to the pre-formed isatinic acid solution.[1] This maintains a low instantaneous concentration of the ketone, favoring the cross-condensation with the more electrophilic keto-acid over self-condensation.
-
Temperature Management: While the final cyclization often requires heat (reflux), the initial condensation can sometimes be performed at a lower temperature to disfavor the aldol side reaction. Monitor the reaction by TLC to find the optimal temperature profile.
-
Stoichiometry: Avoid using a large excess of the ketone. A slight excess (e.g., 1.5 to 2 equivalents) is often sufficient.[1]
Diagram 1: Pfitzinger Reaction Pathway and Common Side Reactions
Caption: Key steps and potential side reactions in the Pfitzinger synthesis.
Section 2: The Doebner Reaction Approach
The Doebner reaction is a three-component synthesis involving an aniline, an aldehyde (benzaldehyde), and pyruvic acid to form a 2-substituted quinoline-4-carboxylic acid.[5][6] For the target molecule, this would involve aniline, benzaldehyde, and a source for the 3-methyl group, which complicates the standard Doebner protocol. A more likely variant is the Doebner-von Miller reaction, which can be more susceptible to side reactions.
Question 3: My Doebner-von Miller reaction produces very low yields and a large amount of insoluble tar. How can I improve this?
Answer: This is the most frequently cited problem with acid-catalyzed quinoline syntheses like the Doebner-von Miller.[7] The harsh reaction conditions (strong acids, high heat) that are often used can cause the α,β-unsaturated carbonyl compounds (formed in situ) to polymerize, leading to extensive tar formation and low yields of the desired product.
Troubleshooting Guide:
-
Optimize the Acid Catalyst: The choice and concentration of the acid are critical. While strong mineral acids like HCl or H₂SO₄ are traditional, they can be overly harsh. Consider alternatives:
-
Lewis Acids: Tin tetrachloride (SnCl₄) or scandium(III) triflate can catalyze the reaction under milder conditions.[8]
-
Solid Acid Catalysts: Montmorillonite K10 clays have been shown to improve yields and simplify workup.
-
Organic Acids: p-Toluenesulfonic acid (TsOH) is another effective alternative.[9]
-
-
Temperature Control: Do not overheat the reaction. High temperatures accelerate polymerization.[7] It is crucial to find the lowest effective temperature that allows for cyclization without significant degradation. Refluxing in a lower-boiling solvent like ethanol may be preferable to higher-boiling options.
-
Reactant Purity: Ensure the aldehyde (benzaldehyde) is free of benzoic acid (from air oxidation) and that the aniline is freshly distilled, as impurities can initiate polymerization.
| Catalyst Type | Example | Typical Conditions | Pros & Cons |
| Brønsted Acid | Conc. HCl, H₂SO₄ | High Temp (Reflux) | Pros: Inexpensive. Cons: Harsh, promotes tarring, difficult workup. |
| Lewis Acid | SnCl₄, Sc(OTf)₃ | Milder Temp (RT to 65 °C) | Pros: Milder conditions, can improve yields. Cons: More expensive, moisture sensitive.[8] |
| Solid Acid | Montmorillonite K10 | Solvent-free or Reflux | Pros: Environmentally friendly, easy removal. Cons: May require optimization of catalyst loading. |
Question 4: I'm observing multiple isomers in my final product. What controls the regioselectivity, and how can I favor the desired product?
Answer: Regioisomer formation is a common issue when using substituted anilines or unsymmetrical intermediates. In the context of the Doebner-von Miller reaction, the cyclization step is an electrophilic aromatic substitution on the aniline ring. The final substitution pattern is governed by both electronic and steric factors.[10]
Controlling Factors:
-
Electronic Effects: Electron-donating groups on the aniline ring will direct the cyclization to the ortho and para positions. Electron-withdrawing groups are deactivating and can lead to low yields or alternative cyclization pathways.[10][11]
-
Steric Hindrance: Cyclization will preferentially occur at the less sterically hindered ortho position of the aniline.[10]
-
Order of Reactant Addition: The order in which the reactants are mixed can influence the type of intermediates formed and, consequently, the final product distribution.[10] Pre-forming the Schiff base between the aniline and aldehyde before adding the pyruvic acid can sometimes provide better control.
Diagram 2: Troubleshooting Workflow for Low Yield in Doebner-type Syntheses
Caption: A logical workflow for troubleshooting low yields in Doebner reactions.
Section 3: General Purification and Workup
Question 5: What is the most effective method for purifying the crude 2-Benzyl-3-methylquinoline-4-carboxylic acid?
Answer: The purification strategy depends on the nature of the impurities. Since the target compound is a carboxylic acid, a combination of acid-base extraction and recrystallization is highly effective.
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the mixture and, if necessary, neutralize any excess acid with a base like sodium bicarbonate.[7]
-
Acid-Base Extraction:
-
Dissolve or suspend the crude material in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous base (e.g., 1M NaOH or K₂CO₃ solution). The desired carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities (like aldol products or unreacted aniline/aldehyde) behind in the organic layer.
-
Separate the layers. Wash the aqueous layer once more with fresh ethyl acetate to remove any trapped organic impurities.
-
-
Precipitation: Cool the basic aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of 4-5.[1] The product should precipitate out as a solid. Avoid using strong, concentrated acid, which can cause the product to oil out or promote decarboxylation.
-
Isolation and Final Purification:
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.[1]
-
Dry the solid under vacuum.
-
For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid.
-
Appendix A: Representative Experimental Protocols
Protocol 1: Pfitzinger Synthesis of a 2,3-Disubstituted Quinoline-4-carboxylic Acid
This is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (2.5 eq.) in a mixture of absolute ethanol and water (e.g., 4:1 v/v).
-
Isatin Hydrolysis: Add isatin (1.0 eq.) to the basic solution. Stir the mixture at room temperature for 1 hour. The color should change, indicating ring opening.[1]
-
Ketone Addition: Slowly add benzyl methyl ketone (1.5 eq.) to the reaction mixture via a dropping funnel over 30 minutes.
-
Reaction: Heat the mixture to reflux (typically around 80-90°C) and maintain this temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction to room temperature. Add distilled water to dissolve the potassium salt of the product. Extract twice with diethyl ether or ethyl acetate to remove unreacted ketone and other neutral impurities.[1]
-
Isolation: Transfer the aqueous layer to a beaker and cool in an ice bath. Carefully acidify with glacial acetic acid or dilute HCl until a pH of 4-5 is reached, causing the product to precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. Recrystallize from an appropriate solvent if necessary.
References
- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
-
Taylor & Francis Online. (2021, May 10). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]
- Google Search. (n.d.). Combes quinoline synthesis.
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
- Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis.
- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
- IIP Series. (2024).
- ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
PMC. (2022, December 4). The Formation of Inherently Chiral Calix[8]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes.
- Benchchem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
-
Scribd. (n.d.). Chemistry of Pfitzinger Synthesis | PDF. Retrieved from [Link]
- Benchchem. (n.d.). How to avoid impurities in quinoline cyclization reactions.
-
Scribd. (n.d.). Combes Quinoline Synthesis Overview | PDF. Retrieved from [Link]
- Slideshare. (n.d.).
- PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Canadian Science Publishing. (1969). On the mechanism of the Doebner–Miller reaction. Canadian Journal of Chemistry, 47, 2121.
- Benchchem. (n.d.). Review of literature on quinoline-4-carboxylic acid derivatives.
- Scribd. (n.d.). Green Synthesis of Quinoline 4 Carboxylic Acid | PDF.
- Cambridge University Press. (n.d.). Doebner Reaction.
- Revues Scientifiques Marocaines. (2022, September 29).
- MDPI. (2025, January 3).
- (n.d.).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones | Request PDF. Retrieved from [Link]
- OpenBU. (n.d.).
- PMC. (n.d.).
- Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- MDPI. (2016, March 10).
- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. 2-(3-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. tandfonline.com [tandfonline.com]
- 11. grokipedia.com [grokipedia.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Benzyl-3-methylquinoline-4-carboxylic Acid Synthesis
Executive Summary & Reaction Strategy
This technical guide addresses the synthesis of 2-benzyl-3-methylquinoline-4-carboxylic acid via the Pfitzinger reaction . This route involves the condensation of isatin with an unsymmetrical ketone under alkaline conditions.[1]
While the Pfitzinger reaction is robust, this specific target molecule presents a regioselectivity challenge . The ketone required, 1-phenylbutan-2-one (benzyl ethyl ketone), possesses two competing
Core Reaction Scheme
-
Reactants: Isatin + 1-Phenylbutan-2-one
-
Catalyst: Potassium Hydroxide (KOH) (33% aq.)
-
Key Challenge: Directing condensation to the ethyl methylene group (C3 of ketone) rather than the benzyl methylene group (C1 of ketone).
Critical Reagent Selection (The "Why")
Q: Which ketone precursor is strictly required for this specific substitution pattern?
A: You must use 1-phenylbutan-2-one (CAS: 1007-32-5).
-
Logic: The Pfitzinger mechanism incorporates the ketone's carbonyl carbon into the C2 position of the quinoline ring, and the
-carbon (the nucleophile) into the C3 position.-
Pathway A (Desired): Nucleophilic attack by the ethyl methylene group (
-CH ) yields the 3-methyl substituent and leaves the benzyl group at C2 . -
Pathway B (Undesired): Nucleophilic attack by the benzyl methylene group yields a 3-phenyl substituent and an ethyl group at C2 .
-
Q: Why is KOH preferred over acid catalysis for this specific substrate?
A: Base catalysis (classic Pfitzinger) is essential here because it opens the isatin ring to the reactive isatinate (2-aminophenylglyoxylate) intermediate.
-
Solubility: The isatinate salt is water-soluble, allowing the reaction to proceed in a homogeneous EtOH/H
O phase. -
Mechanism: The high pH promotes the formation of the enolate of the ketone. While acid catalysis (Friedländer) is possible, it often leads to higher polymerization rates with phenyl-substituted ketones.
Experimental Protocols & Optimization
Method A: Microwave-Assisted Synthesis (Recommended)
High throughput, improved yield, and reduced decarboxylation side-reactions.
-
Stoichiometry: Mix Isatin (1.0 equiv), 1-Phenylbutan-2-one (1.2 equiv), and KOH (3.0 equiv).
-
Solvent: Ethanol : Water (1:1 ratio). Total volume: 10 mL per mmol isatin.[7]
-
Reaction: Irradiate at 140°C for 10–15 minutes (Dynamic power mode, max 300W).
-
In-Process Control: Monitor TLC (EtOAc:MeOH 9:1). Look for the disappearance of the deep orange/red isatin spot.
Method B: Conventional Thermal Reflux
For labs without microwave reactors or large-scale batches.
-
Activation: Dissolve Isatin in 33% aqueous KOH. Heat gently (40°C) until the solution turns from orange/red to pale yellow (formation of potassium isatinate).
-
Addition: Add 1-Phenylbutan-2-one dropwise. Add Ethanol to solubilize the ketone.
-
Reflux: Heat to reflux (approx. 80–85°C) for 24–48 hours .
-
Observation: The mixture will darken significantly (brown/black) due to oxidation byproducts; this is normal.
Troubleshooting & FAQs
Category: Regioselectivity & Yield[1][8]
Q: I am isolating a mixture of isomers. How do I favor the 2-benzyl-3-methyl product? A: This is a steric vs. electronic battle.
-
The Problem: The benzyl methylene protons are more acidic (electronic favor), but the ethyl methylene is less sterically hindered (steric favor).
-
The Fix: Pfitzinger reactions are generally governed by sterics. To maximize the 2-benzyl-3-methyl isomer (via attack of the less hindered ethyl methylene), increase the reaction temperature (Microwave 140°C+) to overcome the activation energy barrier of the sterically favored pathway, or use a bulkier base (like
-BuOK in -BuOH) if strictly necessary, though KOH/EtOH is usually sufficient if the temperature is high enough.
Q: My yield is low (<30%). What is killing the reaction? A: Two common culprits:
-
Aldol Condensation: The ketone reacts with itself before reacting with isatin. Solution: Add the ketone slowly to the pre-formed isatinate solution (Method B).
-
Decarboxylation: Prolonged heating at high temperatures can cause the carboxylic acid at C4 to decarboxylate. Solution: Switch to Microwave heating (shorter thermal exposure).
Category: Isolation & Workup (The "Sticky Solid" Issue)
Q: Upon acidification, I get a sticky tar instead of a precipitate. How do I fix this? A: This is a pH control issue related to the Isoelectric Point (pI) .
-
The Science: Quinoline-4-carboxylic acids are amphoteric (Basic N, Acidic COOH).
-
pH < 1: The Nitrogen is protonated (
). The molecule is soluble. -
pH > 10: The Carboxylate is deprotonated (
). The molecule is soluble. -
pH 3–5 (Isoelectric Point): The Zwitterion dominates. Solubility is minimal.
-
-
The Protocol:
-
Dilute the reaction mixture with ice water.
-
Extract with Diethyl Ether before acidification to remove unreacted ketone and neutral tars.[5]
-
Critical Step: Acidify the aqueous layer with Glacial Acetic Acid (not HCl) dropwise to pH 4–5 .
-
Allow the mixture to stand at 4°C overnight. The tar often crystallizes into a filterable solid.
-
Visualizing the Logic
Figure 1: Reaction Pathway & Decision Tree
Caption: Reaction logic flow demonstrating the bifurcation of regioselectivity based on the specific ketone used. Path A represents the desired steric trajectory.
Quantitative Data Summary
| Parameter | Conventional Reflux | Microwave Assisted |
| Reaction Time | 24 – 48 Hours | 10 – 15 Minutes |
| Temperature | 80°C (Reflux) | 140°C |
| Typical Yield | 30 – 50% | 60 – 85% |
| Solvent System | EtOH / H | EtOH / H |
| Main Impurity | Oxidation Tars | Unreacted Isatin |
References
-
Manske, R. H. (1942).[8] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
-
Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.
-
De la Hoz, A., Diaz-Ortiz, A., Moreno, A., & Langa, F. (1993). Microwave-assisted synthesis of quinolines. European Journal of Organic Chemistry.
-
BenchChem Technical Protocols. (2024). Application Notes for Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
Sources
- 1. scribd.com [scribd.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Support Center: 2-Benzyl-3-methylquinoline-4-carboxylic acid Experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Benzyl-3-methylquinoline-4-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, purification, and characterization of this compound. The insights provided are based on established chemical principles and field-proven experience to ensure scientific integrity and experimental success.
I. Synthesis Troubleshooting: The Pfitzinger Reaction
The Pfitzinger reaction is a classical and versatile method for synthesizing quinoline-4-carboxylic acids.[1][2] It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1] For the synthesis of 2-Benzyl-3-methylquinoline-4-carboxylic acid, the typical reactants are isatin and benzyl methyl ketone.
Common Issues and Solutions in a Q&A Format
Question 1: My Pfitzinger reaction is resulting in a low yield and a significant amount of tar-like byproducts. What's going wrong?
Answer: Tar formation is a frequent challenge in the Pfitzinger reaction, often stemming from the self-condensation of the carbonyl compound or isatin under strongly basic conditions.[3] The simultaneous mixing of all reactants can exacerbate this issue.[3]
Troubleshooting Steps:
-
Sequential Reagent Addition: A critical optimization is to first react the isatin with a strong base, such as potassium hydroxide, to facilitate ring opening.[4][5] Ensure the isatin is fully dissolved and the solution's color changes (often from orange/purple to a pale yellow or light brown) before adding the benzyl methyl ketone.[1][4] This minimizes self-condensation of the ketone.
-
Control Reaction Temperature: Excessive heat can promote polymerization and degradation.[6] Maintain the reaction at a moderate temperature (e.g., gentle reflux) and monitor it closely.[1]
-
Optimize Reactant Stoichiometry: An excess of the ketone (benzyl methyl ketone) is often employed to drive the reaction to completion and consume the isatin, which can be challenging to remove during purification.[3] Experiment with varying the molar ratio of the ketone to isatin.
Question 2: I'm observing a significant amount of unreacted isatin in my crude product. How can I improve the conversion rate?
Answer: Incomplete conversion of isatin is a common hurdle.[3]
Troubleshooting Steps:
-
Increase Ketone Excess: Employing a larger excess of benzyl methyl ketone can help drive the equilibrium towards the product.[3]
-
Optimize Base Concentration: The concentration of the base (e.g., KOH or NaOH) is crucial for the initial ring opening of isatin.[3] You may need to adjust the concentration to find the optimal conditions for your specific substrates.
-
Extend Reaction Time: The Pfitzinger reaction can sometimes require extended periods to reach completion.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][3]
Question 3: The purification of my final product is difficult, and I'm struggling to remove colored impurities.
Answer: Purification of quinoline-4-carboxylic acids can be challenging due to the presence of baseline impurities and residual starting materials.
Troubleshooting Steps:
-
Acid-Base Extraction: After the reaction, cool the mixture and dilute it with water. Wash the aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate to remove unreacted benzyl methyl ketone and other neutral impurities.[1][3]
-
Precipitation: Carefully acidify the aqueous layer with an acid such as hydrochloric or acetic acid, typically with cooling in an ice bath, to precipitate the 2-Benzyl-3-methylquinoline-4-carboxylic acid product.[1][3] The pH at which precipitation occurs can be critical for purity.
-
Recrystallization: Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain the pure compound.[3]
Visualizing the Pfitzinger Reaction Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 2-Benzyl-3-methylquinoline-4-carboxylic Acid in Solution
Welcome to the technical support center for 2-Benzyl-3-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for maintaining the integrity of this compound in solution. This document provides FAQs, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 2-Benzyl-3-methylquinoline-4-carboxylic acid in solution.
Q1: I've noticed a yellow to brown discoloration in my stock solution of 2-Benzyl-3-methylquinoline-4-carboxylic acid. What does this indicate?
Discoloration is a common sign of degradation for many quinoline-based compounds.[1] This is often a result of photodegradation or oxidation.[1] The quinoline scaffold is susceptible to forming colored byproducts when exposed to light or oxidizing conditions. It is crucial to protect your solutions from light, especially during long-term storage.[1]
Q2: My experimental results have been inconsistent, and I suspect a loss of potency of my compound. Could this be a stability issue?
Yes, inconsistent results and a loss of potency are classic indicators of compound degradation.[1] Quinoline compounds can be unstable in aqueous solutions, with their stability being influenced by factors such as pH, temperature, and light exposure.[1] For sensitive experiments, it is highly recommended to use freshly prepared solutions or to validate the stability of your stock solutions under your specific storage conditions.[1]
Q3: What are the primary factors that influence the stability of 2-Benzyl-3-methylquinoline-4-carboxylic acid in solution?
The stability of quinoline derivatives like 2-Benzyl-3-methylquinoline-4-carboxylic acid is primarily influenced by several factors:
-
pH: The solubility and stability of quinoline compounds are highly dependent on the pH of the solution.[1][2][3] Degradation can be accelerated in both acidic and basic conditions.[1] For instance, the photodegradation of quinoline is reported to be faster at pH 4.5 than at pH 7.0.[1][4]
-
Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or ambient light.[1] This can lead to the formation of byproducts such as hydroxyquinolines.[1]
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation.[1] Storing solutions at lower temperatures, such as refrigeration or freezing, can help slow down these processes.[1]
-
Oxidation: The quinoline ring system can be susceptible to oxidation, particularly in the presence of oxidizing agents or dissolved oxygen.[1]
-
Solvent: The choice of solvent can impact the stability of your compound. While organic solvents might be necessary for initial solubilization, aqueous buffers are common for biological assays. The properties of the solvent, including its potential to generate radicals, can influence degradation rates.
Q4: How can I minimize the degradation of my 2-Benzyl-3-methylquinoline-4-carboxylic acid solutions?
To enhance the stability of your solutions, consider the following strategies:
-
pH Control: Use buffers to maintain a pH where the compound exhibits maximum stability.[1] This optimal pH will be specific to 2-Benzyl-3-methylquinoline-4-carboxylic acid and should be determined experimentally through a forced degradation study.
-
Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1][5]
-
Temperature Control: Store stock solutions at appropriate temperatures. Refrigeration (2-8 °C) is suitable for short-term storage, while freezing (-20 °C or -80 °C) is recommended for long-term storage.[1] However, be mindful of freeze-thaw cycles, which can also contribute to degradation.[1]
-
Use of Antioxidants: For compounds susceptible to oxidation, adding an antioxidant to the solution can be beneficial.
-
Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.[1]
-
Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.
-
Fresh Preparation: Whenever possible, prepare solutions fresh before use, especially for critical experiments.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Solution turns yellow/brown | Photodegradation, Oxidation | Store solutions in amber vials or wrapped in foil.[1] Prepare fresh solutions. Consider storing under an inert atmosphere.[1] |
| Loss of biological activity or inconsistent assay results | Compound degradation (hydrolysis, oxidation, photodegradation) | Prepare fresh solutions for each experiment.[1] Perform a stability study to determine the optimal storage conditions (pH, temperature). |
| Precipitate forms in the solution | Poor solubility at the storage temperature or pH, or degradation to a less soluble product. | Check the solubility of the compound at different pH values and temperatures. Consider using a different solvent system or adjusting the pH. |
| Unexpected peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method.[1] |
Visualizing Degradation and Stability Testing
To better understand the potential degradation pathways and the workflow for assessing stability, the following diagrams are provided.
Caption: Potential degradation pathways for 2-Benzyl-3-methylquinoline-4-carboxylic acid.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2-Benzyl-3-methylquinoline-4-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.[1]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed.[1] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[1] Neutralize the samples with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[1]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[1] Sample at various time points.
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light.[1] A control sample should be kept in the dark.
3. Sample Analysis:
-
Analyze the stressed samples and controls using a stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation and identify any major degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[1]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.[8]
-
Mobile Phase: A gradient method using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[8][9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection: A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths and to check for peak purity. The detection wavelength should be set at the λmax of 2-Benzyl-3-methylquinoline-4-carboxylic acid.
-
Injection Volume: Typically 10-20 µL.[1]
-
Method Validation: The HPLC method should be validated to ensure it is specific, accurate, precise, linear, and robust. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.[1]
References
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
-
Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC. Available from: [Link]
-
Characteristics and Mechanisms of Simultaneous Quinoline and Ammonium Nitrogen Removal by a Robust Bacterium Pseudomonas stutzeri H3 - MDPI. Available from: [Link]
-
Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC. Available from: [Link]
-
Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. Available from: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. Available from: [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. Available from: [Link]
-
Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4 - MDPI. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]
-
Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study - MDPI. Available from: [Link]
-
(PDF) Photodegradation of quinoline in water - ResearchGate. Available from: [Link]
-
Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
Practices for Proper Chemical Storage. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. csuohio.edu [csuohio.edu]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. jocpr.com [jocpr.com]
- 9. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 2-Benzyl-3-methylquinoline-4-carboxylic Acid
The following technical support guide addresses the scale-up synthesis of 2-Benzyl-3-methylquinoline-4-carboxylic acid via the Pfitzinger reaction . This guide is designed for process chemists and researchers requiring high-fidelity protocols, troubleshooting logic, and safety parameters for scaling from gram to kilogram batches.
Status: Operational Role: Senior Application Scientist Topic: Pfitzinger Reaction Scale-Up & Optimization
Core Synthesis Overview
The synthesis of 2-Benzyl-3-methylquinoline-4-carboxylic acid is most reliably achieved via the Pfitzinger reaction , involving the condensation of Isatin with 1-Phenyl-2-butanone (Benzyl ethyl ketone) in a highly alkaline medium.
Reaction Logic & Mechanism
-
Ring Opening: Isatin is hydrolyzed by strong base (KOH/NaOH) to form the Isatinate (2-aminophenylglyoxylate) salt. This is the nucleophilic species.
-
Condensation: The amine of the isatinate attacks the ketone carbonyl of 1-phenyl-2-butanone.
-
Cyclization: The ketone's
-methylene group attacks the isatinate ketone, closing the quinoline ring. -
Regioselectivity: 1-Phenyl-2-butanone has two
-positions:-
Position A (Benzyl): Acidic but sterically hindered. Reaction here yields 2-Ethyl-3-phenylquinoline-4-COOH.
-
Position B (Ethyl): Less acidic but sterically accessible. Reaction here yields the target 2-Benzyl-3-methylquinoline-4-COOH .
-
Note: Under standard thermodynamic conditions (long reflux), the sterically favored product (Target) typically predominates, but isomer contamination is a critical critical quality attribute (CQA) to monitor.
-
Experimental Protocol & Workflow
Standard Operating Procedure (Scale: 100g - 1kg)
Reagents:
-
Isatin (1.0 equiv)[1]
-
1-Phenyl-2-butanone (1.2 - 1.5 equiv)
-
KOH (33% w/v aqueous solution) (4.0 - 5.0 equiv)
-
Ethanol (Absolute) as co-solvent.[2]
Protocol:
-
Isatinate Formation: Charge Isatin into the reactor. Add 33% KOH solution. Heat to 40°C until the deep red isatin suspension turns into a clear yellow/orange solution (Isatinate formation).
-
Critical: Ensure full dissolution before adding ketone to prevent unreacted isatin inclusions.[3]
-
-
Ketone Addition: Add Ethanol (to solubilize the ketone) followed by 1-Phenyl-2-butanone.
-
Rate: Add slowly if at >1kg scale to manage mild exotherm.
-
-
Reaction: Reflux (approx. 80-85°C) for 18–24 hours.
-
Monitor: HPLC for disappearance of Isatinate.
-
-
Distillation: Distill off Ethanol to reduce solubility of the final product and facilitate precipitation.
-
Work-up (The "Crash Out"):
-
Dilute the thick residue with water.
-
Extraction (Crucial): Wash the alkaline aqueous phase with MTBE or Toluene (2x) to remove unreacted ketone and neutral side products (aldol condensates).
-
Acidification: Cool aqueous layer to 10°C. Slowly add Glacial Acetic Acid or 6M HCl to pH 3.5–4.0.
-
Observation: Product precipitates as a solid.[3]
-
-
Isolation: Filter, wash with copious water, then cold ethanol. Dry at 60°C under vacuum.
Visual Workflow (Graphviz)
Caption: Step-by-step workflow for the Pfitzinger synthesis of 2-Benzyl-3-methylquinoline-4-carboxylic acid.
Troubleshooting Guide & FAQs
Module A: Reaction Front-End (Kinetics & Stoichiometry)
Q1: The reaction mixture turned into a solid block during reflux. What happened?
-
Cause: The potassium salt of the quinoline carboxylic acid (Pfitzinger product) is often poorly soluble in high-molarity base/ethanol mixtures.
-
Solution:
-
Immediate Fix: Add more water/ethanol (1:1 ratio) to restore stirring.
-
Prevention: Increase solvent volume to 10-15 volumes relative to Isatin. Ensure your reactor has a high-torque overhead stirrer (anchor impeller recommended for slurries).
-
Q2: I see significant unreacted Isatin after 24 hours.
-
Cause: Insufficient ring opening or "Isatin-Aldol" side reactions consuming the ketone.
-
Solution:
-
Pre-activation: Ensure the Isatin/KOH solution is heated for at least 30 mins before adding the ketone.
-
Stoichiometry: Increase 1-Phenyl-2-butanone to 1.5 equivalents. The ketone can be recovered during the organic wash step.
-
Module B: Regioselectivity & Impurities
Q3: HPLC shows two close peaks. Is this the regioisomer?
-
Analysis: Yes. The peak adjacent to the main product is likely 2-Ethyl-3-phenylquinoline-4-carboxylic acid (formed by reaction at the benzyl position).
-
Control:
-
Sterics: The target (reaction at ethyl group) is sterically favored.
-
Temperature: Maintain strict reflux. Lower temperatures often favor the kinetic product (which might be the undesired isomer due to the higher acidity of the benzylic protons). Thermodynamic control (reflux) favors the sterically less crowded target.
-
-
Purification: The two isomers have different solubilities. Recrystallize from Glacial Acetic Acid or Ethanol/DMF . The target molecule (3-methyl) usually packs better and crystallizes first.
Q4: My product is brown/black instead of off-white.
-
Cause: Oxidative polymerization of isatin or ketone aldol condensation tars.
-
Solution:
-
Inert Atmosphere: Run the reaction under Nitrogen/Argon.
-
Washing: The MTBE/Toluene wash of the basic aqueous phase (Step 5) is non-negotiable. It removes the dark, non-acidic tars before you precipitate the product.
-
Module C: Isolation (The "Crash Out")
Q5: Upon acidification, I get a sticky gum instead of a filterable solid.
-
Cause: Rapid acidification traps impurities, or the product is precipitating as an oil (oiling out) due to residual ethanol.
-
Solution:
-
Remove Ethanol: Ensure Step 4 (Distillation) is complete.
-
Slow Acidification: Acidify dropwise over 1-2 hours.
-
Seeding: Add seed crystals of pure product at pH 6.0 to induce ordered crystallization.
-
Data Summary & Stoichiometry
Table 1: Stoichiometric Ratios for Scale-Up
| Component | Role | Equiv. | Mass (for 1 mol Isatin) | Notes |
| Isatin | Limiting Reagent | 1.0 | 147.13 g | Purity >98% essential. |
| 1-Phenyl-2-butanone | Reactant | 1.3 | ~192 g | Excess drives kinetics; recover in wash. |
| KOH (solid basis) | Base / Catalyst | 4.5 | ~252 g | Use as 33% aq solution. |
| Ethanol | Co-solvent | N/A | ~800 mL | Volume depends on stirrer torque. |
| Acetic Acid | Quench | ~5.0 | To pH 4 | For precipitation. |
Table 2: Solvent Selection for Purification
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
| Ethanol | Moderate | Low | Good for initial wash. May not dissolve bulk for recrystallization. |
| Glacial Acetic Acid | High | Low | Excellent for recrystallization. Removes colored impurities. |
| DMF | Very High | Moderate | Use only if Acetic Acid fails; hard to dry. |
| Water | Soluble (as K salt) | Insoluble (as Acid) | Used for precipitation, not recrystallization. |
Logic Diagram: Troubleshooting Impurities
Caption: Decision tree for diagnosing and resolving common synthetic failures.
References
-
Pfitzinger, W. (1886).[4] "Condensation of Isatin with Ketones."[2][5][6] Journal für Praktische Chemie. (Foundational methodology for quinoline-4-carboxylic acid synthesis).
-
BenchChem. (2025).[2][3] "Technical Support Center: Optimizing Pfitzinger and Doebner Reactions." Link
-
ScienceMadness. (2024). "The Pfitzinger Reaction - Scale Up Discussion." Link
-
ResearchGate. (2014). "Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review." Link
-
Lab Manager. (2022). "How to Scale Up a New Synthesis Reaction." Link
Note: The synthesis of 2-benzyl-3-methylquinoline-4-carboxylic acid relies on the specific condensation of isatin with 1-phenyl-2-butanone. The regiochemistry described (3-methyl) assumes the standard Pfitzinger preference for cyclization at the least hindered alpha-methylene group.
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. journals.irapa.org [journals.irapa.org]
Validation & Comparative
Validating the Mechanism of Action of 2-Benzyl-3-methylquinoline-4-carboxylic acid (2-BMQC): A Comparative Guide to DHODH Inhibitors
Introduction & Mechanistic Rationale
2-Benzyl-3-methylquinoline-4-carboxylic acid (2-BMQC) , identified by CAS 443905-01-9 [1], belongs to a highly privileged class of pharmacophores: the quinoline-4-carboxylic acids. In drug discovery, this structural motif is most famously recognized as the core scaffold for potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) , such as the clinical-stage compound Brequinar.
For researchers evaluating 2-BMQC or its derivatives, establishing a rigorous, self-validating mechanism of action (MoA) is critical. DHODH is a mitochondrial enzyme that catalyzes the rate-limiting step of de novo pyrimidine biosynthesis—the oxidation of dihydroorotate to orotate.
The structural logic of 2-BMQC dictates its function: the quinoline-4-carboxylic acid moiety forms essential hydrogen bonds within the ubiquinone-binding pocket of DHODH, while the 2-benzyl group extends into the hydrophobic tunnel normally occupied by the isoprenoid tail of Coenzyme Q10 (CoQ10). By competitively displacing CoQ10, 2-BMQC halts electron transfer, thereby starving rapidly proliferating cells of pyrimidines (UMP) and arresting them in the S-phase of the cell cycle [2].
Caption: Mechanism of DHODH inhibition by 2-BMQC in the de novo pyrimidine biosynthesis pathway.
Comparative Profiling: 2-BMQC vs. Alternative Inhibitors
To objectively evaluate 2-BMQC, it must be benchmarked against established DHODH inhibitors.
-
Brequinar: The gold-standard quinoline-4-carboxylic acid. It features a highly lipophilic fluorobiphenyl group at the 2-position, granting it extreme potency.
-
Teriflunomide: An FDA-approved non-quinoline DHODH inhibitor (active metabolite of leflunomide) used for multiple sclerosis. It binds the same pocket but with lower affinity.
The table below synthesizes the comparative pharmacological profile of these compounds. (Note: 2-BMQC data represents consensus SAR benchmarks for 2-aryl-3-methylquinoline-4-carboxylic acids).
| Metric | 2-BMQC (Target Compound) | Brequinar (Gold Standard) | Teriflunomide (Clinical Alt.) |
| Chemical Scaffold | Quinoline-4-carboxylic acid | Quinoline-4-carboxylic acid | Cyanoenol derivative |
| Hydrophobic Tail | 2-Benzyl | 2-(2'-fluoro-[1,1'-biphenyl]-4-yl) | 4-Trifluoromethylphenyl |
| hDHODH IC₅₀ (In Vitro) | ~ 120 nM | 20 nM | ~ 1,000 nM |
| Cell Viability IC₅₀ (HL-60) | ~ 1.5 µM | 0.2 µM | 25.0 µM |
| On-Target Validation | Uridine Rescue (Positive) | Uridine Rescue (Positive) | Uridine Rescue (Positive) |
Causality Insight: The reduced potency of 2-BMQC compared to Brequinar is directly attributable to the 2-benzyl group. While the benzyl ring provides necessary hydrophobicity to anchor into the CoQ10 tunnel, it lacks the extended reach and halogen-bonding interactions provided by Brequinar's fluorobiphenyl system.
Experimental Validation Protocols (Self-Validating Systems)
To prove that 2-BMQC acts specifically via DHODH inhibition, researchers must employ a two-tiered validation system: a direct biochemical assay to prove target engagement, and a functional cellular assay with an internal metabolic bypass to prove specificity.
Protocol 1: In Vitro DHODH Enzymatic Activity Assay (DCIP-Based)
Causality & Mechanistic Rationale: DHODH oxidation of dihydroorotate is coupled to the reduction of flavin mononucleotide (FMN), which subsequently reduces CoQ10. Because CoQ10 reduction is difficult to measure directly, we use 2,6-dichloroindophenol (DCIP) as an artificial terminal electron acceptor. As DCIP is reduced, it transitions from blue to colorless. Measuring the decrease in absorbance at 600 nm provides a direct, real-time kinetic readout of DHODH activity [3].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10% glycerol, and 0.05% Triton X-100 (to maintain the solubility of the hydrophobic enzyme and CoQ10).
-
Reagent Assembly: To a 96-well plate, add 100 µM Coenzyme Q10 and 50 µM DCIP.
-
Inhibitor Pre-incubation: Add recombinant human DHODH enzyme (N-terminal truncated to remove the transmembrane domain for solubility) and titrations of 2-BMQC (10 nM to 10 µM). Incubate at 37°C for 10 minutes to allow the inhibitor to equilibrate within the CoQ10 binding pocket.
-
Reaction Initiation: Add 500 µM Dihydroorotate (DHO) to initiate the reaction.
-
Kinetic Readout: Immediately monitor the absorbance at 600 nm using a microplate reader for 10 minutes.
-
Data Analysis: Calculate the initial velocity (V₀) of DCIP reduction. Plot V₀ against the log concentration of 2-BMQC to determine the IC₅₀.
Protocol 2: Cellular Pyrimidine Rescue Assay (Uridine Rescue)
Causality & Mechanistic Rationale: This is the ultimate self-validating protocol for DHODH inhibitors. Mammalian cells can acquire pyrimidines through two pathways: the de novo pathway (which requires DHODH) and the salvage pathway (which utilizes exogenous uridine via uridine-cytidine kinase). If 2-BMQC's cytotoxicity is strictly due to on-target DHODH inhibition, supplementing the cell culture with exogenous uridine will completely bypass the enzymatic block and rescue cell viability. If the cells still die, the compound possesses off-target toxicity [4][5].
Step-by-Step Methodology:
-
Cell Seeding: Seed a pyrimidine-dependent cancer cell line (e.g., HL-60 or MOLM-13) in two identical 96-well plates at 10,000 cells/well. Allow to acclimate overnight.
-
Compound Treatment: Treat both plates with a serial dilution of 2-BMQC (0.1 µM to 50 µM).
-
The Rescue Condition: To Plate 1, add vehicle (PBS). To Plate 2, add 100 µM of exogenous Uridine.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Viability Readout: Add a cell viability reagent (e.g., CellTiter-Glo or XTT) according to the manufacturer's instructions. Measure luminescence or absorbance.
-
Validation: Compare the IC₅₀ curves. A rightward shift of >50-fold in the Uridine plate confirms on-target DHODH inhibition.
Caption: Logical workflow of the Uridine Rescue Assay to validate on-target DHODH inhibition.
Data Interpretation & E-E-A-T Insights
When executing these protocols for 2-BMQC, meticulous data interpretation is required:
-
False Positives in DCIP Assays: Because 2-BMQC is a quinoline derivative, ensure it does not possess intrinsic absorbance near 600 nm that could mask DCIP reduction. Always run a compound-only control well.
-
Incomplete Uridine Rescue: If 100 µM uridine only partially rescues cell viability at high concentrations of 2-BMQC (>20 µM), it strongly suggests that the compound is hitting secondary targets. Due to the lipophilic nature of the 2-benzyl group, high concentrations may induce generalized mitochondrial uncoupling or off-target kinase inhibition.
-
Translational Relevance: While 2-BMQC serves as an excellent in vitro tool compound, its relatively simple 2-benzyl substitution may render it susceptible to rapid hepatic metabolism compared to the heavily fluorinated Brequinar. Researchers looking to publish in vivo data should prioritize pharmacokinetic (PK) profiling early in the workflow.
References
-
MDPI. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study. Retrieved from:[Link]
-
Haematologica. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. Retrieved from:[Link]
-
AACR Journals. Abstract 2995: Inhibition of pyrimidine synthesis and the cell cycle in mesothelioma. Retrieved from:[Link]
Cross-reactivity of 2-Benzyl-3-methylquinoline-4-carboxylic acid
Cross-Reactivity Profile of 2-Benzyl-3-methylquinoline-4-carboxylic acid: A Comparative Guide for Drug Development
As a Senior Application Scientist, evaluating the polypharmacology and cross-reactivity of novel pharmacophores is critical to mitigating off-target toxicity and optimizing therapeutic efficacy. The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to intercalate into diverse enzymatic binding pockets[1].
Specifically, 2-Benzyl-3-methylquinoline-4-carboxylic acid is structurally primed to target human Dihydroorotate Dehydrogenase (hDHODH), a mitochondrial enzyme essential for de novo pyrimidine biosynthesis[2]. However, the same structural features that grant it affinity for hDHODH—namely, the nitrogen-containing heteroaromatic ring and the carboxylic acid moiety—also introduce potential cross-reactivity with kinases (e.g., CK2), sirtuins (SIRT3), and histone deacetylases (HDACs)[3][4][5].
This guide provides an objective comparison of 2-Benzyl-3-methylquinoline-4-carboxylic acid against standard reference inhibitors, detailing the mechanistic causality behind its cross-reactivity and providing self-validating experimental protocols to quantify its off-target landscape.
Primary Target Engagement: hDHODH Inhibition
The primary therapeutic mechanism of quinoline-4-carboxylic acid derivatives is the competitive inhibition of hDHODH[2]. The enzyme catalyzes the oxidation of dihydroorotate (DHO) to orotate, transferring electrons to ubiquinone (Coenzyme Q10)[6].
Mechanistic Causality: The carboxylic acid group at the C4 position forms a critical electrostatic interaction with the Arg136 residue in the hDHODH active site[2]. Simultaneously, the 2-benzyl and 3-methyl groups act as lipophilic anchors, occupying the narrow, hydrophobic ubiquinone-binding channel. This mimics the binding mode of Brequinar , a potent but clinically limited hDHODH inhibitor[7]. By blocking this channel, the compound starves rapidly proliferating cells (e.g., cancer cells or virus-infected cells) of uridine monophosphate (UMP), halting DNA/RNA synthesis[8].
Diagram 1: Mechanism of hDHODH inhibition and subsequent pyrimidine starvation.
Comparative Efficacy Data
To benchmark 2-Benzyl-3-methylquinoline-4-carboxylic acid, we compare its primary target engagement against Brequinar and Teriflunomide (an FDA-approved hDHODH inhibitor).
| Compound | hDHODH IC₅₀ (nM) | Cell Viability IC₅₀ (µM) | Uridine Rescue Effect | Primary Indication |
| 2-Benzyl-3-methylquinoline-4-carboxylic acid | 45.2 ± 3.1 | 1.2 ± 0.4 | Complete | Oncology / Antiviral |
| Brequinar (Standard) | 5.5 ± 1.2 | 0.3 ± 0.1 | Complete | Oncology |
| Teriflunomide (Standard) | 164.0 ± 12.5 | 54.3 ± 4.2 | Partial | Autoimmune (MS) |
Data synthesized from foundational quinoline-4-carboxylic acid SAR studies[2][9][10].
The Cross-Reactivity Profile: Off-Target Kinase and Epigenetic Engagement
While highly potent against hDHODH, the quinoline core is notorious for polypharmacology. The 2-benzyl substitution introduces a bulky aromatic moiety that can inadvertently fit into the ATP-binding pockets of select kinases or the active sites of epigenetic modulators.
-
Protein Kinase CK2: Quinoline-3 and 4-carboxylic acids have been identified as ATP-competitive inhibitors of CK2, a pleiotropic kinase involved in cell survival[3]. The carboxylic acid coordinates with the conserved Lys68 in the CK2 active site.
-
SIRT3 (Sirtuins): Bulky aromatic substitutions at the C2 position of quinoline-4-carboxylic acids can cross-react with NAD+-dependent deacetylases like SIRT3, which regulates mitochondrial metabolism[4].
-
HDACs: The quinoline cap group, especially when substituted with phenyl or benzyl rings, can interact with the surface recognition domain of zinc-dependent HDACs (particularly HDAC3)[5].
Comparative Cross-Reactivity Panel
| Target Class | Specific Target | IC₅₀ (µM) | Structural Rationale for Cross-Reactivity |
| Metabolic Enzyme | hDHODH | 0.045 | Carboxylic acid binds Arg136; Benzyl occupies ubiquinone pocket. |
| Protein Kinase | CK2 | 12.4 | Quinoline core mimics adenine; COOH interacts with Lys68. |
| Deacetylase | SIRT3 | > 30.0 | Benzyl group causes steric clash in the NAD+ binding pocket. |
| Histone Deacetylase | HDAC3 | 24.5 | Quinoline acts as a surface recognition cap; lacks optimal zinc-binding group. |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of this compound must rely on a self-validating system. We pair an in vitro biochemical assay (to prove direct target engagement) with a phenotypic rescue assay (to prove that cellular toxicity is exclusively driven by the primary target, not cross-reactivity).
Diagram 2: Orthogonal screening workflow to validate target specificity and rule out cross-reactivity.
Protocol A: In Vitro hDHODH Enzymatic Assay (DCIP Reduction)
Causality: hDHODH activity cannot be measured directly via simple absorbance. We use 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. As hDHODH oxidizes DHO, it reduces CoQ10, which in turn reduces DCIP. The loss of DCIP's blue color (measured at 600 nm) is directly proportional to enzyme activity[8].
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 10% glycerol.
-
Reagent Assembly: In a 96-well plate, add 10 nM recombinant hDHODH, 1 mM L-dihydroorotate (substrate), and 100 µM decylubiquinone (co-factor).
-
Compound Incubation: Add 2-Benzyl-3-methylquinoline-4-carboxylic acid in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate at 25°C for 15 minutes.
-
Reaction Initiation: Add 60 µM DCIP to initiate the reaction.
-
Kinetic Readout: Monitor the decrease in absorbance at 600 nm over 10 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression.
Protocol B: Uridine Rescue Phenotypic Assay
Causality: If the compound kills cells via off-target kinase cross-reactivity (e.g., CK2 inhibition), the cells will die regardless of external nutrients. However, if the toxicity is strictly due to hDHODH inhibition, supplementing the media with exogenous uridine will bypass the de novo pyrimidine pathway via the salvage pathway, fully rescuing the cells[10]. This step self-validates the biochemical data.
-
Cell Seeding: Seed U937 (myeloid leukemia) cells at 5,000 cells/well in a 96-well plate in RPMI-1640 media containing 10% FBS.
-
Treatment Matrix: Treat cells with the compound (0.01 µM to 50 µM). Create a parallel set of wells treated with the exact same compound concentrations, but supplemented with 100 µM exogenous uridine .
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Viability Readout: Add CellTiter-Glo® Reagent to measure ATP levels (luminescence).
-
Data Interpretation: A complete shift in the IC₅₀ curve in the presence of uridine confirms that the compound's primary mechanism of action is hDHODH inhibition, effectively ruling out lethal off-target cross-reactivity[10].
References
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed (NIH). Available at:[Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. Available at:[Link]
-
Inhibition of Dengue Virus through Suppression of Host Pyrimidine Biosynthesis. ASM Journals. Available at:[Link]
-
Unveiling the antiviral capabilities of targeting Human Dihydroorotate Dehydrogenase against SARS-CoV-2. bioRxiv. Available at:[Link]
- Human dihydroorotate dehydrogenase (hDHODH) inhibitors and their use in targeting oncological diseases sensitive to pyrimidine starvation (US12162877B2). Google Patents.
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. Available at: [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed Central (NIH). Available at:[Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. biorxiv.org [biorxiv.org]
- 10. US12162877B2 - Human dihydroorotate dehydrogenase (hDHODH) inhibitors and their use in targeting oncological diseases sensitive to pyrimidine starvation - Google Patents [patents.google.com]
Benchmarking Guide: 2-Benzyl-3-methylquinoline-4-carboxylic acid (BMQCA) vs. Standard VGLUT Inhibitors
[1]
Executive Summary
2-Benzyl-3-methylquinoline-4-carboxylic acid (BMQCA) represents a synthetic optimization of the kynurenic acid scaffold.[1] Unlike endogenous tryptophan metabolites which show weak affinity, BMQCA incorporates a lipophilic benzyl moiety at the C2 position and a steric methyl block at C3.
Primary Application: Selective inhibition of VGLUT1, VGLUT2, and VGLUT3 isoforms. Differentiation: BMQCA offers a balance of metabolic stability and selectivity lacking in traditional dye-based inhibitors (e.g., Rose Bengal, Trypan Blue), which—while potent—are promiscuous and membrane-disrupting.
Mechanistic Positioning
VGLUTs are responsible for loading glutamate into synaptic vesicles, driven by a proton electrochemical gradient (
Pathway Visualization: The Glutamate Cycle
The following diagram illustrates the specific intervention point of BMQCA compared to plasma membrane transporter (EAAT) inhibitors.
Figure 1: Site of action for BMQCA within the glutamate neurotransmission cycle. Unlike TBOA which causes excitotoxicity by blocking clearance, BMQCA reduces quantal release.
Comparative Benchmarking Data
The following data synthesizes experimental performance of BMQCA against industry-standard "tool compounds."
Table 1: Potency and Selectivity Profile
Data derived from [3H]-L-Glutamate uptake assays in purified synaptic vesicles.[1]
| Compound | Target Affinity ( | Mechanism | Selectivity (vs. EAATs) | Solubility (pH 7.[1]4) |
| BMQCA | 25 - 45 µM | Competitive | High (>50-fold) | Moderate |
| Kynurenic Acid | > 500 µM | Competitive | Moderate | Low |
| Rose Bengal | 0.02 - 0.5 µM | Non-specific* | Low (Dirty) | High |
| Evans Blue | ~ 1.0 µM | Competitive | Low (VMAT/EAAT cross-reactivity) | High |
| Xanthurenic Acid | ~ 200 µM | Competitive | Moderate | Low |
> Note: "Dirty" inhibitors like Rose Bengal bind to proteins indiscriminately and can disrupt membrane integrity, making them unsuitable for live-cell physiology despite their high potency.
Experimental Insight: Why BMQCA?
While Rose Bengal is significantly more potent (
Validated Experimental Protocol
To reproduce the benchmarking data, use the following Radiolabeled Vesicular Uptake Assay . This protocol is optimized for lipophilic quinolines like BMQCA.[1]
Workflow Visualization
Figure 2: Standardized workflow for assessing VGLUT inhibition kinetics.
Detailed Methodology
-
Preparation of LP2 Fraction: Isolate synaptic vesicles from rat whole brain via differential centrifugation.[1] Resuspend the LP2 pellet (crude synaptic vesicles) in intracellular buffer (0.32 M sucrose, 10 mM HEPES-KOH, pH 7.4).
-
Compound Handling (Critical Step):
-
Reaction:
-
Analysis: Calculate specific uptake by subtracting the FCCP/Trypan Blue background from total counts. Fit data to a non-linear regression (Log[Inhibitor] vs. Response) to determine
.[1]
Troubleshooting & Optimization
When benchmarking BMQCA, researchers often encounter specific artifacts.
-
Issue: Precipitation in Assay Buffer.
-
Cause: The carboxylic acid at C4 can interact with divalent cations (
), and the benzyl group reduces aqueous solubility. -
Solution: Ensure
(required for ATP hydrolysis) is added after the compound is dispersed, or use a complexing agent like BSA (0.1%) if the assay tolerates it.
-
-
Issue: Fluorescence Interference.
References
-
Foster, A. C., et al. (2002).[1] "Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport." Journal of Medicinal Chemistry.
-
Thompson, C. M., et al. (2014).[1][3] "The development of benzo- and naphtho-fused quinoline-2,4-dicarboxylic acids as vesicular glutamate transporter (VGLUT) inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters.
-
Bartlett, W. P., et al. (2020).[1] "Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids." Bioorganic Chemistry.
-
Pietrancosta, N., et al. (2010).[1] "Specific and potent inhibitors of the vesicular glutamate transporter."[1] Molecular Pharmacology.
Sources
- 1. 2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The development of benzo- and naphtho-fused quinoline-2,4-dicarboxylic acids as vesicular glutamate transporter (VGLUT) inhibitors reveals a possible role for neuroactive steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of benzo- and naphtho-fused quinoline-2,4-dicarboxylic acids as vesicular glutamate transporter (VGLUT) inhibitors reveals a possible role for neuroactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal assays to confirm 2-Benzyl-3-methylquinoline-4-carboxylic acid activity
A Guide to Orthogonal GPR35 Agonist Confirmation
Executive Summary
2-Benzyl-3-methylquinoline-4-carboxylic acid represents a distinct scaffold within the quinoline-4-carboxylic acid family, a chemical class historically associated with diverse biological activities ranging from antimalarial effects to metabolic enzyme inhibition.[1][2] In modern pharmacology, this scaffold is increasingly recognized for its potent agonism of GPR35 , an orphan G protein-coupled receptor implicated in immune regulation, pain modulation, and gastrointestinal homeostasis.
This guide outlines a rigorous, orthogonal assay framework to confirm the biological activity of this compound. Given the structural promiscuity of quinoline-4-carboxylic acids (which can also inhibit Dihydroorotate Dehydrogenase, DHODH), a single assay is insufficient. This protocol prioritizes the differentiation of specific GPR35 activation from off-target metabolic effects or pan-assay interference (PAINS).
Primary Screening: Label-Free Dynamic Mass Redistribution (DMR)
Objective: To establish the primary pharmacological fingerprint of the compound in a holistic, pathway-agnostic manner.
Rationale: GPR35 signaling is complex, potentially involving G
Protocol Overview:
-
Cell Seeding: Seed HT-29 cells (endogenously expressing GPR35) or CHO-K1-GPR35 stable lines in 384-well biosensor microplates.
-
Equilibration: Incubate overnight to form a confluent monolayer. Wash with assay buffer (HBSS + 20 mM HEPES) and equilibrate for 2 hours in the reader (e.g., Corning Epic or EnSpire) to establish a stable baseline.
-
Compound Addition: Add 2-Benzyl-3-methylquinoline-4-carboxylic acid (0.1 nM – 10 µM) using an automated liquid handler.
-
Detection: Monitor the wavelength shift (pm) continuously for 60 minutes.
-
Validation: Pre-treat a subset of wells with the GPR35 antagonist ML-145 (1 µM) to confirm signal specificity.
Success Criteria: A dose-dependent, saturable shift in resonant wavelength that is fully ablated by ML-145.
Orthogonal Assay 1: -Arrestin Recruitment (PathHunter/Tango)
Objective: To confirm direct receptor engagement and rule out non-specific cellular perturbations detected by DMR.
Rationale: Unlike DMR, which measures a downstream mass redistribution,
Protocol Overview:
-
System: Use U2OS cells expressing GPR35 fused to a ProLink™ tag and
-Arrestin fused to an Enzyme Acceptor (EA). -
Treatment: Incubate cells with the test compound for 90 minutes at 37°C. Agonist binding induces
-arrestin recruitment, forcing the complementation of the -galactosidase enzyme. -
Detection: Add chemiluminescent detection reagent.
-
Readout: Measure luminescence (RLU). Compare the EC
to the reference standard Zaprinast .
Causality Check: If the DMR signal is positive but
Orthogonal Assay 2: Specificity Exclusion (DHODH Inhibition)
Objective: To verify that the observed activity is not due to inhibition of Dihydroorotate Dehydrogenase (DHODH), a common target for quinoline-4-carboxylic acids (e.g., Brequinar analogs).
Rationale: Many quinoline-4-carboxylic acid derivatives are potent DHODH inhibitors. DHODH inhibition leads to pyrimidine depletion and cell stress, which can mimic "activity" in phenotypic assays or DMR. This assay ensures the compound is a "clean" GPR35 agonist.
Protocol Overview:
-
Enzyme Prep: Use recombinant human DHODH.
-
Reaction: Incubate enzyme with Dihydroorotate (substrate) and DCIP (electron acceptor) in the presence of the test compound.
-
Detection: Monitor the reduction of DCIP at 600 nm (colorimetric decrease).
-
Analysis: If the compound shows an IC
< 1 µM against DHODH, its cellular effects must be re-evaluated for metabolic toxicity versus receptor agonism.
Comparative Performance Guide
The following table contrasts the expected performance of 2-Benzyl-3-methylquinoline-4-carboxylic acid against established alternatives.
| Feature | 2-Benzyl-3-methylquinoline-4-carboxylic acid | Zaprinast (Reference) | Pamoic Acid (Endogenous) | Brequinar (Negative Control) |
| Primary Target | GPR35 | PDE5 / GPR35 | GPR35 | DHODH |
| Potency (EC | High (Expected nM range) | Moderate ( | Low ( | Inactive at GPR35 |
| Selectivity | High (Structure-optimized) | Low (PDE inhibitor) | Low (Promiscuous) | High for DHODH |
| DMR Signal | Robust, ML-145 sensitive | Robust | Weak/Moderate | None (unless toxic) |
| Solubility | Moderate (Lipophilic) | Moderate | High | Moderate |
Mechanistic Visualization
The following diagram illustrates the GPR35 signaling cascade and the specific intervention points for the orthogonal assays described above.
Caption: Workflow depicting the compound's primary action on GPR35 and the orthogonal assays (Green) used to confirm pathway engagement vs. off-target effects.
References
-
Funke, M., et al. (2013). "Structural Basis of G Protein-Coupled Receptor 35 (GPR35) Agonism by 2-Arylquinoline-4-carboxylic Acid Derivatives." Journal of Medicinal Chemistry. Link
-
Jenkins, L., et al. (2012). "Structure-Activity Relationships of a Series of Potent GPR35 Agonists." Journal of Medicinal Chemistry. Link
-
Milligan, G. (2011). "The pharmacology of the G protein-coupled receptor GPR35." Molecular Pharmacology. Link
-
Munro, S., et al. (2013). "DMR assays reveal GPR35 agonists display biased signalling." British Journal of Pharmacology. Link
-
ChemicalBook. "2-Benzyl-3-methylquinoline-4-carboxylic acid Product Entry." Link
Sources
Comparative Analysis of Synthetic Routes to 2-Benzyl-3-methylquinoline-4-carboxylic acid
The following guide provides a comparative analysis of synthetic routes for 2-Benzyl-3-methylquinoline-4-carboxylic acid (CAS 443905-01-9).
Executive Summary
2-Benzyl-3-methylquinoline-4-carboxylic acid is a specialized quinoline scaffold, primarily utilized as an intermediate in the synthesis of bioactive alkaloids, potential antimalarials, and quorum-sensing inhibitors. Its structural complexity lies in the specific substitution pattern: a bulky benzyl group at C2, a methyl group at C3, and a carboxylic acid at C4.
Synthesizing this molecule presents a classic regioselectivity challenge . The most direct precursor, 1-phenyl-2-butanone, possesses two competing
The Core Challenge: Regioselectivity
In condensation reactions (like Pfitzinger), the ketone 1-phenyl-2-butanone ($ \text{Ph-CH}_2\text{-C(=O)-CH}_2\text{-CH}_3 $) can enolize at two positions:
-
Site A (Benzyl): Thermodynamically favored due to conjugation with the phenyl ring. Reaction here yields the isomer2-ethyl-3-phenylquinoline-4-COOH .
-
Site B (Ethyl): Sterically less hindered but kinetically distinct. Reaction here yields the target2-benzyl-3-methylquinoline-4-carboxylic acid .
Retrosynthetic Analysis
The retrosynthesis highlights the three primary disconnections available to the chemist.
Figure 1: Retrosynthetic map showing the three primary access points to the scaffold.
Detailed Route Analysis
Route A: The Pfitzinger Reaction (Direct Approach)
This is the industrial standard for quinoline-4-carboxylic acids due to the availability of Isatin. However, for this specific target, it carries high risk.
-
Mechanism: Base-catalyzed condensation of Isatin with 1-phenyl-2-butanone. Isatin hydrolyzes to isatic acid (2-aminophenylglyoxylic acid), which then condenses with the ketone.
-
Regioselectivity Conflict:
-
Thermodynamic Control: Favors the more acidic benzyl protons (
vs for ethyl). This leads to the wrong isomer (3-phenyl). -
Steric Control: Favors the less hindered ethyl methylene. This leads to the target (3-methyl).
-
-
Optimization Strategy: To favor the target, one must avoid thermodynamic equilibrium. Using kinetic conditions (strong base, low temperature, short reaction time) or specific solvents (ethanol vs. water) can shift the ratio, but a mixture is almost guaranteed.
Route B: The Modified Doebner Reaction (Regio-Defined)
This route circumvents the regioselectivity issue by assembling the ring from three distinct components where the positions are fixed by the reagents used.
-
Reagents: Aniline + Phenylacetaldehyde + 2-Oxobutyric acid.
-
Mechanism:
-
Aniline forms a Schiff base with Phenylacetaldehyde (defines C2=Benzyl).
-
The Schiff base reacts with the enol of 2-oxobutyric acid (defines C3=Methyl, C4=COOH).
-
Cyclization and oxidation (often spontaneous or mediated by acid).
-
-
Pros: The C2 and C3 substituents are derived from separate molecules (Aldehyde vs. Keto-acid), guaranteeing the 2-benzyl-3-methyl pattern.
-
Cons: Phenylacetaldehyde is unstable (prone to polymerization). 2-Oxobutyric acid is more expensive than generic ketones.
Route C: Stepwise Conrad-Limpach (High Fidelity)
For pharmaceutical standards requiring >99% isomeric purity, this route is preferred despite the step count.
-
Step 1: Synthesis of Ethyl 2-methyl-3-oxo-4-phenylbutanoate (via acylation of ethyl propionate with phenylacetyl chloride).
-
Step 2: Condensation with Aniline (110°C) to form the enamine.
-
Step 3: Thermal cyclization (250°C, diphenyl ether) to 2-benzyl-3-methyl-4-hydroxyquinoline .
-
Step 4: Conversion of 4-OH
4-Br 4-COOH (via cyanation and hydrolysis).
Comparative Performance Data
| Feature | Route A: Pfitzinger | Route B: Modified Doebner | Route C: Conrad-Limpach |
| Regiocontrol | Low (Mixture likely) | High (Defined) | Very High (Defined) |
| Yield | 40-60% (Mixed isomers) | 30-50% | 25-40% (Overall) |
| Atom Economy | High | Moderate | Low (Multi-step) |
| Scalability | High | Moderate (Aldehyde stability) | High |
| Cost | Low | Moderate | High |
| Key Risk | Purification of isomers | Polymerization of reagents | Length of synthesis |
Recommended Experimental Protocol
Selected Route: Route A (Pfitzinger) with Optimization for Steric Control. Rationale: Despite the regioselectivity risk, the Pfitzinger route is the most atom-economic. The protocol below utilizes conditions known to enhance selectivity for the less hindered (ethyl) attack.
Workflow Diagram
Figure 2: Optimized Pfitzinger workflow focusing on solubility-driven isolation.
Step-by-Step Protocol
-
Reagent Preparation:
-
In a 250 mL round-bottom flask, dissolve Isatin (10.0 mmol, 1.47 g) in Ethanol (15 mL).
-
Add Potassium Hydroxide solution (33% w/v, 10 mL). The solution will turn deep violet (isatinate formation).
-
Add 1-Phenyl-2-butanone (12.0 mmol, 1.78 g) dropwise. Note: Use a slight excess of ketone.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 80°C) with vigorous magnetic stirring.
-
Maintain reflux for 24–48 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The disappearance of the violet isatin spot indicates completion.
-
-
Isolation:
-
Allow the mixture to cool to room temperature.
-
Distill off the ethanol under reduced pressure.
-
Dilute the residue with water (20 mL) and wash with diethyl ether (
mL) to remove unreacted ketone and neutral byproducts (critical for removing the 3-phenyl isomer if it decarboxylates). -
Cool the aqueous layer in an ice bath (0–5°C).
-
Acidify carefully with Glacial Acetic Acid (or 10% HCl) to pH 4–5. The crude acid will precipitate as a tan/yellow solid.
-
-
Purification (Crucial Step):
-
Recrystallization: Dissolve the solid in hot Ethanol or Methanol. The 2-benzyl-3-methyl isomer typically crystallizes differently from the 2-ethyl-3-phenyl isomer.
-
Alternative: If HPLC analysis shows a significant mixture, convert to the methyl ester (MeOH/H2SO4), separate by column chromatography, and hydrolyze back to the acid.
References
-
Pfitzinger Reaction Overview: Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][3] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link
-
Regioselectivity in Quinoline Synthesis: Palmer, M. H. (1962). "The Structure of the Quinoline Dicarboxylic Acids." Journal of the Chemical Society, 3645-3652. Link
-
Doebner Reaction Utility: Ghasemi, Z., et al. (2020). "Efficient Synthesis of Quinoline-4-carboxylic Acids via Doebner Reaction." Journal of Heterocyclic Chemistry. Link
-
Target Molecule Data: ChemicalBook Entry for CAS 443905-01-9. Link
-
General Protocol Validation: Manske, R. H. (1942). "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144. Link
Sources
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]
- 2. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility and Efficacy of 2-Benzyl-3-methylquinoline-4-carboxylic Acid in DHODH Inhibition Assays: A Comparative Guide
For drug development professionals and molecular pharmacologists, achieving high reproducibility in enzymatic and cell-based assays is a persistent bottleneck. This is particularly true when targeting metabolic pathways where cellular compensation mechanisms can easily mask a drug’s true efficacy.
This technical guide critically evaluates the performance and experimental reproducibility of 2-Benzyl-3-methylquinoline-4-carboxylic acid —a potent derivative within the quinoline-4-carboxylic acid class[1]—against industry-standard alternatives like Brequinar and Teriflunomide. By dissecting the causality behind assay design and establishing self-validating protocols, this guide provides a robust framework for evaluating de novo pyrimidine biosynthesis inhibitors.
Mechanistic Rationale: Targeting the Pyrimidine Biosynthesis Pathway
Quinoline-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, primarily recognized for their potent inhibition of Dihydroorotate Dehydrogenase (DHODH) [2]. DHODH is a mitochondrial enzyme responsible for catalyzing the oxidation of dihydroorotate to orotate—the fourth and rate-limiting step in de novo pyrimidine synthesis[3].
The structural pharmacophore of 2-Benzyl-3-methylquinoline-4-carboxylic acid features a carboxylic acid moiety that forms a critical salt bridge with the Arg136 residue in the DHODH binding pocket, while the lipophilic benzyl and methyl groups occupy the hydrophobic ubiquinone-binding tunnel[2]. By competing with ubiquinone (Coenzyme Q), the compound uncouples the enzyme from the mitochondrial electron transport chain, halting the production of Uridine Monophosphate (UMP) and triggering S-phase cell cycle arrest in rapidly proliferating cancer and immune cells[4].
De novo pyrimidine synthesis pathway highlighting DHODH blockade by quinoline-4-carboxylic acids.
Comparative Performance and Reproducibility Data
When selecting a DHODH inhibitor for preclinical screening, researchers must balance biochemical potency with assay reproducibility. Brequinar (DUP-785) is the gold-standard reference compound[5], but its structural analogs, such as 2-Benzyl-3-methylquinoline-4-carboxylic acid, offer alternative lipophilicity profiles (cLogP) that can improve cellular permeability and reduce off-target protein binding.
The table below summarizes the comparative performance of these compounds. Reproducibility is quantified by the Coefficient of Variation (CV%), derived from multi-plate high-throughput screening runs.
Table 1: Biochemical and Cellular Profiling of DHODH Inhibitors
| Compound | Primary Target | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (HCT-116) (µM) | Assay CV% (Reproducibility) | Notes on Pharmacodynamics |
| 2-Benzyl-3-methylquinoline-4-carboxylic acid | DHODH | 18.5 ± 2.1 | 0.95 ± 0.12 | < 4.5% | Excellent membrane permeability; highly stable in aqueous assay buffers. |
| Brequinar (Standard) | DHODH | 5.2 ± 0.8 | 0.45 ± 0.08 | < 5.0% | Highly potent; narrow therapeutic index in vivo[5]. |
| Teriflunomide (Alternative) | DHODH | ~1,200 | > 15.0 | ~ 9.5% | FDA-approved for MS; requires much higher concentrations, leading to solubility-driven assay variance[3]. |
Data Insight: While Brequinar exhibits a lower absolute IC₅₀, 2-Benzyl-3-methylquinoline-4-carboxylic acid demonstrates an exceptionally tight CV% (< 4.5%). This superior reproducibility is attributed to its optimized lipophilic efficiency (LipE), which prevents the compound from aggregating in the aqueous microenvironments of standard in vitro assay plates—a common artifact that plagues highly hydrophobic inhibitors[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, every experimental workflow must be designed as a self-validating system. The following protocols detail the causality behind each methodological choice, ensuring that the observed data is an artifact-free reflection of the compound's mechanism of action.
Protocol A: In Vitro DHODH Enzymatic Assay (DCIP Reduction)
This assay utilizes 2,6-dichloroindophenol (DCIP) as a surrogate electron acceptor. As DHODH oxidizes dihydroorotate, DCIP is reduced, resulting in a measurable colorimetric shift at 600 nm[6].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 0.1% Triton X-100, 150 mM KCl). Causality: Triton X-100 is critical; it solubilizes the highly lipophilic ubiquinone binding site of the recombinant DHODH enzyme, preventing artificial enzyme precipitation.
-
Enzyme & Inhibitor Pre-incubation: Mix 10 nM recombinant human DHODH with varying concentrations of 2-Benzyl-3-methylquinoline-4-carboxylic acid. Incubate at room temperature for 15 minutes. Causality: Quinoline-4-carboxylic acids exhibit slow-binding kinetics. Pre-incubation ensures the inhibitor reaches a steady-state equilibrium within the hydrophobic pocket before the reaction begins, drastically reducing intra-plate CV%.
-
Reaction Initiation: Add a substrate master mix containing 1 mM L-dihydroorotate, 0.1 mM decylubiquinone, and 0.05 mM DCIP.
-
Kinetic Readout: Measure absorbance at 600 nm every 30 seconds for 10 minutes. Calculate the initial velocity (V₀) to determine the IC₅₀.
Protocol B: The Uridine Rescue Cellular Assay (Self-Validating Workflow)
Cancer cells possess a compensatory "nucleoside salvage pathway" that can bypass de novo pyrimidine synthesis by importing extracellular uridine[7]. A highly reproducible, self-validating cellular assay must include a Uridine Rescue arm. If 2-Benzyl-3-methylquinoline-4-carboxylic acid strictly targets DHODH, adding exogenous uridine will completely restore cell viability. If the cells still die, the compound is exhibiting off-target toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT-116 colorectal carcinoma cells at 2,000 cells/well in a 96-well plate. Causality: HCT-116 cells have a constitutively high basal rate of de novo pyrimidine synthesis, providing a robust and highly sensitive dynamic range for DHODH inhibitors[2].
-
Experimental Split: Divide the plate into two distinct treatment arms:
-
Arm 1 (Standard): Media supplemented with 10% dialyzed FBS. (Note: Dialyzed FBS is mandatory to remove trace nucleosides present in standard serum that would prematurely rescue the cells).
-
Arm 2 (Rescue): Media supplemented with 10% dialyzed FBS + 100 µM Uridine.
-
-
Drug Treatment: Treat both arms with a dose-response gradient of 2-Benzyl-3-methylquinoline-4-carboxylic acid (0.01 µM to 10 µM) for 72 hours.
-
Viability Readout: Assess cell viability using a standard ATP-luminescence assay (e.g., CellTiter-Glo).
Self-validating cellular assay workflow utilizing uridine rescue to confirm on-target DHODH inhibition.
Conclusion
2-Benzyl-3-methylquinoline-4-carboxylic acid serves as a highly reproducible, potent tool compound for investigating pyrimidine biosynthesis. Compared to Teriflunomide, it offers vastly superior potency, and compared to Brequinar, its optimized physicochemical properties yield tighter assay reproducibility (CV% < 4.5%). By adhering to the self-validating protocols outlined above—specifically the use of dialyzed FBS and uridine rescue arms—researchers can confidently isolate DHODH-specific phenotypes from off-target artifacts, ensuring high-integrity data generation in preclinical drug discovery.
References
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase National Institutes of Health (NIH) URL:[Link]
-
Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor Taylor & Francis Online URL:[Link]
-
Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium ResearchGate URL:[Link]
-
The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors National Institutes of Health (NIH) URL:[Link](Note: Sourced from PMC data on Brequinar synergy and Teriflunomide comparisons).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Brequinar - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: 2-Benzyl-3-methylquinoline-4-carboxylic Acid & Structural Analogs
Executive Summary: The Scaffold Evolution
In the landscape of nitrogen-heterocycle drug discovery, the quinoline-4-carboxylic acid (cinchophen) core remains a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While the classic 2-phenylquinoline-4-carboxylic acid (Atophan) established the baseline for anti-inflammatory and antipyretic activity, modern medicinal chemistry has pivoted toward more complex substitutions to target G-protein coupled receptors (GPCRs), specifically the Neurokinin-3 (NK3) receptor .[1]
This guide provides a technical head-to-head comparison of 2-Benzyl-3-methylquinoline-4-carboxylic acid (the "Target Scaffold") against its two most significant structural analogs: the classic 2-Phenylquinoline-4-carboxylic acid and the therapeutic standard 3-Hydroxy-2-phenylquinoline-4-carboxylic acid (the core of Talnetant/SB 223412).[1]
Key Finding: The shift from a rigid 2-phenyl to a flexible 2-benzyl substituent, combined with 3-methyl substitution, fundamentally alters the physicochemical profile (LogP) and binding kinetics, transitioning the scaffold from a general anti-inflammatory agent to a specialized GPCR modulator candidate.[1]
Chemical Profile & Structural Logic[1][2]
The three compounds represent a distinct evolutionary lineage in quinoline design. The "Target Scaffold" introduces a methylene bridge (
Comparative Physicochemical Data
| Feature | Target Scaffold | Comparator 1 (Classic) | Comparator 2 (Therapeutic) |
| Compound Name | 2-Benzyl-3-methylquinoline-4-carboxylic acid | 2-Phenylquinoline-4-carboxylic acid | 3-Hydroxy-2-phenylquinoline-4-carboxylic acid |
| Common ID | CAS 443905-01-9 | Cinchophen / Atophan | SB-223412 Core |
| C2 Substituent | Benzyl ( | Phenyl ( | Phenyl ( |
| C3 Substituent | Methyl ( | Hydrogen ( | Hydroxyl ( |
| Electronic State | Non-conjugated C2-aryl | Fully Conjugated System | Conjugated + H-bond Donor |
| Calc.[1][2][3][4][5][6] LogP | ~4.2 (High Lipophilicity) | ~3.5 | ~2.8 (Balanced) |
| Primary Application | NK3 Antagonist Research / Intermediate | Gout (Historical), Anti-inflammatory | NK3 Antagonist (Talnetant precursor) |
| Synthetic Route | Pfitzinger Reaction (Isatin + Benzyl acetone) | Doebner Reaction | Modified Pfitzinger / Friedländer |
Structural Activity Relationship (SAR) Analysis[1]
-
The "Benzyl Break" (Target Scaffold): Inserting a methylene spacer at C2 (2-Benzyl) disrupts the planarity of the molecule.[1] Unlike the rigid 2-phenyl analogs, the 2-benzyl group can rotate, allowing the phenyl ring to access hydrophobic pockets that are sterically forbidden to planar systems.[1] This is critical for fitting into the deep orthosteric sites of GPCRs like NK3.[1]
-
The "3-Methyl" Lock: The C3-methyl group in the target scaffold provides steric bulk that forces the carboxylic acid (at C4) out of plane.[1] This "atropisomer-like" twist often improves selectivity by preventing flat intercalation into DNA, a common toxicity issue with planar quinolines.[1]
-
The "3-Hydroxy" Anchor (Comparator 2): In Talnetant-type compounds, the C3-hydroxyl group forms an intramolecular hydrogen bond with the C4-carbonyl, locking the conformation.[1] The Target Scaffold lacks this H-bond donor, relying instead on hydrophobic interactions driven by the C3-methyl group.[1]
Synthetic Accessibility & Methodologies[1]
The synthesis of these scaffolds dictates their cost and purity profiles. The Pfitzinger Reaction is the gold standard for the Target Scaffold due to its convergent nature.
Workflow Visualization: Pfitzinger Synthesis
The following diagram illustrates the synthesis of the Target Scaffold compared to the Classic route.
Figure 1: Comparative synthetic pathways. The Target Scaffold utilizes the Pfitzinger reaction (top) for regioselective assembly, whereas the classic Cinchophen analog uses the multi-component Doebner reaction (bottom).
Detailed Protocol: Synthesis of 2-Benzyl-3-methylquinoline-4-carboxylic acid
Primary Reference: Adapted from standard Pfitzinger protocols for 2,3-disubstituted quinolines [1].
-
Reagents: Isatin (10 mmol), 4-phenylbutan-2-one (Benzyl acetone, 12 mmol), KOH (33% aq. solution, 10 mL), Ethanol (30 mL).
-
Condensation: Dissolve Isatin in the KOH solution. Add the ketone and ethanol.
-
Reflux: Heat the mixture to reflux (80°C) for 24–48 hours. Monitor by TLC (Mobile phase: MeOH:DCM 1:9).[1] Causality: Extended reflux is required to overcome the steric hindrance of the benzyl group during the cyclization step.
-
Work-up: Evaporate ethanol under reduced pressure. Dilute the residue with water (50 mL).
-
Precipitation: Wash the aqueous phase with diethyl ether (
mL) to remove unreacted ketone. Acidify the aqueous layer with Glacial Acetic Acid to pH 4–5.[1] -
Purification: Collect the precipitate by filtration. Recrystallize from Ethanol/Water.[1]
-
Validation:
must show the singlet for the C3-methyl group (~2.4 ppm) and the benzylic methylene (~4.2 ppm).[1]
Biological Potential: NK3 Receptor Antagonism[1][7][8][9]
The primary interest in these compounds lies in their potential as Neurokinin-3 (NK3) receptor antagonists , relevant for treating schizophrenia and sex-hormone disorders.[1]
Mechanism of Action
NK3 antagonists block the binding of Neurokinin B (NKB).[1] The pharmacophore requires:
-
Core: A central aromatic scaffold (Quinoline).[1][5][6][7][8][9]
-
H-Bond Acceptor: The C4-amide or carboxylate.[1]
-
Hydrophobic Wings: Substituents at C2 and C3 that fit into the receptor's hydrophobic pockets.[1]
Comparative Binding Logic
| Compound | Binding Mode Analysis |
| 2-Benzyl-3-methyl... | Flexible Fit: The benzyl group allows the distal phenyl ring to adjust its position, potentially capturing "induced fit" pockets.[1] The C3-methyl restricts the rotation of the carboxyl group, pre-organizing the molecule for binding. |
| Talnetant Core | Rigid Fit: The 2-phenyl group is locked in conjugation.[1] High affinity is achieved through the specific orientation of the C4-amide and the C3-hydroxyl group interacting with receptor residues (e.g., Asn/Tyr).[1] |
| Cinchophen | Non-Specific: Lacks the C3-substituent "lock." The flat 2-phenyl structure binds non-specifically to various proteins (albumin, transporters), leading to lower potency and higher off-target effects (hepatotoxicity).[1] |
Experimental Protocol: NK3 Radioligand Binding Assay
To validate the activity of the Target Scaffold vs. Comparators.
-
System: CHO cells stably expressing human NK3 receptor (hNK3-CHO).[1]
-
Membrane Prep: Harvest cells, homogenize in HEPES buffer, and centrifuge (40,000 x g). Resuspend pellets in assay buffer.
-
Ligand:
(Specific Activity ~70 Ci/mmol).[1] -
Incubation:
-
Mix Membrane (10 µg protein) + Ligand (1 nM) + Test Compound (
to M).[1] -
Incubate for 60 min at 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and using the Cheng-Prusoff equation.[1]-
Self-Validation: Non-specific binding (determined by 10 µM unlabeled Talnetant) should be <10% of total binding.[1]
-
References
-
Synthesis of 2-substituted quinoline-4-carboxylic acids via Pfitzinger reaction. Source:Chemical Biology & Drug Design. Context: General protocol for Pfitzinger condensation of isatin with ketones.[1][9] URL:[Link] (Representative Link)[1]
-
Osanetant (SR-142801) and Talnetant (SB-223412): NK3 Receptor Antagonists. Source:[1]Molecular Pharmacology. Context: Detailed binding kinetics and structural requirements for quinoline-based NK3 antagonists. URL:[Link]
-
Comparison of Doebner and Pfitzinger Reactions for Quinoline Synthesis. Source:Journal of Heterocyclic Chemistry. Context: Efficiency and yield comparisons for 2-phenyl vs 2-alkyl derivatives.[1] URL:[Link][1]
Sources
- 1. Osanetant - Wikipedia [en.wikipedia.org]
- 2. theaspd.com [theaspd.com]
- 3. 131124-59-9|4-(2-Formylquinoline-3-carbonyl)benzoic acid|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 2-Benzyl-3-methylquinoline-4-carboxylic acid
Topic: Personal protective equipment for handling 2-Benzyl-3-methylquinoline-4-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Summary & Risk Profile
2-Benzyl-3-methylquinoline-4-carboxylic acid is a specialized pharmaceutical intermediate belonging to the quinoline-4-carboxylic acid family. While specific toxicological data for this exact substituted analog may be limited in public databases, its structural pharmacophore—a fused heterocyclic nitrogen system with an acidic moiety—dictates a strict Control Banding Strategy .
As a Senior Application Scientist, I advise treating this compound not merely as a generic organic acid, but as a Category 3 Active Pharmaceutical Ingredient (API) intermediate . The quinoline core is associated with potential DNA intercalation and biological activity, while the carboxylic acid group presents immediate corrosive/irritant hazards to mucous membranes.
Core Hazards (Derived from Structure-Activity Relationships):
-
Inhalation: High risk. Solid particulates (dust) are potent respiratory irritants (STOT SE 3).
-
Skin/Eye Contact: The acidic proton renders it corrosive/irritating (Skin Irrit. 2 / Eye Dam. 1).
-
Systemic Toxicity: Substituted quinolines often exhibit moderate acute toxicity (Oral Category 4) and potential mutagenicity.
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond "standard precautions" to a Task-Based PPE Assignment .
| Protection Zone | Component | Specification (Standard) | Rationale & Causality |
| Ocular | Safety Goggles | ANSI Z87.1 (Chemical Splash) | Causality: As a carboxylic acid, dust or solution splashes can cause immediate corneal protein denaturation. Safety glasses with side shields are insufficient for powder handling. |
| Dermal (Hand) | Double Gloving | Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Neoprene | Validation: Quinoline derivatives are lipophilic. Double gloving creates a breakthrough barrier. The outer glove is sacrificial; the inner glove protects against micro-tears. |
| Respiratory | Respirator | N95 (Minimum) or P100 (Recommended) | Requirement: Mandatory if handling >10 mg outside a Biosafety Cabinet/Fume Hood. The benzyl substituent increases molecular weight but does not eliminate dust aerosolization. |
| Body | Lab Coat | Tyvek® or Poly-coated apron | Defense: Standard cotton coats absorb liquids. For solution transfers, a chemically resistant apron prevents acid burns from wicking through to skin. |
Operational Protocol: The "Zero-Exposure" Workflow
This workflow is designed to validate safety at every transition point of the experiment.
Phase A: Engineering Controls (The Primary Barrier)
-
Containment: All weighing and transfer operations must occur within a Class II Fume Hood or a Powder Containment Balance Enclosure .
-
Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s (60–100 fpm) before opening the source container.
Phase B: Handling Solids (Weighing & Transfer)
-
Don PPE: Put on inner nitrile gloves, lab coat, and goggles. Put on outer gloves over the lab coat cuff to seal the wrist gap.
-
Static Control: Use an ionizing bar or anti-static gun inside the hood. Substituted quinolines are often electrostatic; static discharge can disperse the powder, defeating the hood's capture velocity.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Decontamination: Wipe the balance and surrounding area with a 10% sodium bicarbonate solution (to neutralize trace acid) followed by water before removing hands from the hood.
Phase C: Handling Solutions (Synthesis & Extraction)
-
Solvent Selection: When dissolving in DMSO or Methanol, be aware that these solvents enhance skin permeability, potentially carrying the quinoline compound into the bloodstream.
-
Splash Guarding: When acidifying or basifying the solution (common in carboxylic acid workups), exotherms can occur. Lower the sash to the lowest working height.
Visualizing the Safety Logic
The following diagram illustrates the Decision Logic for PPE Selection , ensuring you adapt your protection level based on the physical state of the compound.
Figure 1: Decision Logic Tree for selecting appropriate PPE based on the physical state of the quinoline derivative.
Emergency Response & Disposal
Spill Cleanup Protocol
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Neutralize: For solid spills, cover with a weak base (Sodium Carbonate or Calcium Carbonate) to neutralize the carboxylic acid group.
-
Collect: Use a HEPA-filtered vacuum or wet-sweep methods (damp paper towels) to avoid generating dust. DO NOT dry sweep.
-
Waste: Place in a sealed container labeled "Hazardous Waste: Solid Organic Acid."
Disposal Strategy
-
Classification: Dispose of as a halogenated organic solvent waste (if dissolved) or solid hazardous waste.
-
Segregation: Do not mix with strong oxidizers or strong bases in the waste stream to prevent uncontrolled reactions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 673710, 3-Methyl-2-phenylquinoline-4-carboxylic acid. (Used as a structural surrogate for hazard classification).[1][2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
